molecular formula C9H9FO2 B155346 3-(2-Fluorophenyl)propionic acid CAS No. 1643-26-1

3-(2-Fluorophenyl)propionic acid

Cat. No.: B155346
CAS No.: 1643-26-1
M. Wt: 168.16 g/mol
InChI Key: GUZLQEOSDXLCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)propionic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZLQEOSDXLCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366370
Record name 3-(2-Fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-26-1
Record name 3-(2-Fluorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-Fluorophenyl)propionic acid, a key intermediate in the development of various pharmaceuticals and advanced materials. The document details three core synthetic strategies: Malonic Ester Synthesis, Catalytic Hydrogenation of 2-Fluorocinnamic Acid, and Hydrolysis of 3-(2-Fluorophenyl)propanenitrile. Each section includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate understanding and replication.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired product. For the synthesis of this compound, the key starting materials are 2-fluorobenzyl halide and diethyl malonate.

Overall Reaction

2-Fluorobenzyl_halide 2-Fluorobenzyl halide Intermediate Diethyl 2-(2-fluorobenzyl)malonate 2-Fluorobenzyl_halide->Intermediate Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis & Decarboxylation H3O_heat H₃O⁺, Δ H3O_heat->Final_Product

Figure 1: Malonic Ester Synthesis Pathway.

Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of 3-(3-halogenophenyl)propionic acid and is expected to be applicable for the ortho-fluoro analog.[1]

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. After stirring for 30 minutes, add 2-fluorobenzyl bromide (1.0 eq) dropwise. Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-fluorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add a 10% aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux for 4 hours. Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. Heat the acidified mixture to reflux for an additional 2-3 hours to effect decarboxylation.

  • Final Product Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the malonic ester synthesis of analogous compounds, providing an estimate for the synthesis of this compound.

ParameterValueReference
Yield (Alkylation) 90-95% (for diethyl 2-(3-fluorobenzyl)malonate)[1]
Yield (Hydrolysis & Decarboxylation) 85-90% (for 3-(3-fluorophenyl)propionic acid)[1]
Purity (Final Product) >95% (after recrystallization)[1]
Reaction Time (Alkylation) 4-6 hoursAdapted from[1]
Reaction Time (Hydrolysis & Decarboxylation) 6-7 hoursAdapted from[1]

Catalytic Hydrogenation of 2-Fluorocinnamic Acid

This pathway involves the reduction of the carbon-carbon double bond in 2-fluorocinnamic acid using a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is generally high-yielding and produces a clean product.

Overall Reaction

2-Fluorocinnamic_acid 2-Fluorocinnamic acid Final_Product This compound 2-Fluorocinnamic_acid->Final_Product H2_PdC H₂, Pd/C H2_PdC->Final_Product Solvent Solvent (e.g., Ethanol) Solvent->Final_Product

Figure 2: Catalytic Hydrogenation Pathway.

Experimental Protocol

The following is a general procedure for the catalytic hydrogenation of cinnamic acid derivatives.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-fluorocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table provides estimated quantitative data for the catalytic hydrogenation of 2-fluorocinnamic acid based on typical results for similar substrates.

ParameterValueReference
Yield >95%General literature
Purity (Final Product) >98%General literature
Catalyst Loading 1-5 mol% of 10% Pd/C[2]
Hydrogen Pressure 1-4 atmGeneral literature
Reaction Time 2-24 hoursGeneral literature
Temperature Room TemperatureGeneral literature

Hydrolysis of 3-(2-Fluorophenyl)propanenitrile

This synthetic route involves the conversion of a nitrile functional group to a carboxylic acid through hydrolysis, which can be performed under either acidic or alkaline conditions. The precursor, 3-(2-fluorophenyl)propanenitrile, can be synthesized from 2-fluorobenzyl cyanide.

Overall Reaction

Nitrile 3-(2-Fluorophenyl)propanenitrile Final_Product This compound Nitrile->Final_Product Hydrolysis Conditions H₃O⁺ or OH⁻, Δ Conditions->Final_Product

Figure 3: Nitrile Hydrolysis Pathway.

Experimental Protocol

The following protocols describe both acidic and alkaline hydrolysis of a nitrile.

Acidic Hydrolysis:

  • Reaction: In a round-bottom flask, combine 3-(2-fluorophenyl)propanenitrile (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude acid by recrystallization.

Alkaline Hydrolysis:

  • Reaction: In a round-bottom flask, heat a mixture of 3-(2-fluorophenyl)propanenitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide under reflux until the evolution of ammonia ceases (typically 4-8 hours).

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product to obtain pure this compound.

Quantitative Data

The table below presents typical quantitative data for the hydrolysis of nitriles.

ParameterValueReference
Yield (Acidic Hydrolysis) 80-90%General literature
Yield (Alkaline Hydrolysis) 85-95%General literature
Purity (Final Product) >95% (after recrystallization)General literature
Reaction Time (Acidic Hydrolysis) 2-4 hours[3]
Reaction Time (Alkaline Hydrolysis) 4-8 hours[3]

Synthesis of Precursors

Synthesis of 2-Fluorocinnamic Acid via Perkin Reaction

2-Fluorocinnamic acid, the precursor for the catalytic hydrogenation pathway, can be synthesized from 2-fluorobenzaldehyde and acetic anhydride via the Perkin reaction.[4][5]

Aldehyde 2-Fluorobenzaldehyde Product 2-Fluorocinnamic acid Aldehyde->Product Anhydride Acetic Anhydride Anhydride->Product Base Base (e.g., NaOAc) Base->Product

Figure 4: Perkin Reaction for 2-Fluorocinnamic Acid.

A typical procedure involves heating a mixture of 2-fluorobenzaldehyde, acetic anhydride, and an alkali salt of acetic acid (like sodium or potassium acetate) at elevated temperatures (160-180 °C) for several hours.[6][7] The reaction mixture is then poured into water, and the resulting cinnamic acid derivative is isolated by filtration and purified by recrystallization.

Synthesis of 3-(2-Fluorophenyl)propanenitrile

The precursor for the hydrolysis pathway, 3-(2-fluorophenyl)propanenitrile, can be prepared by the reaction of 2-fluorobenzyl halide with an alkali metal cyanide.

Halide 2-Fluorobenzyl halide Product 3-(2-Fluorophenyl)propanenitrile Halide->Product Cyanide Alkali Metal Cyanide (e.g., NaCN) Cyanide->Product Solvent Solvent (e.g., DMSO, DMF) Solvent->Product

Figure 5: Synthesis of 3-(2-Fluorophenyl)propanenitrile.

The reaction is typically carried out in a polar aprotic solvent such as DMSO or DMF at a moderately elevated temperature. The product is then isolated by extraction and purified by distillation or chromatography.

Conclusion

This guide has outlined three robust and well-established synthetic pathways for the preparation of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The Malonic Ester Synthesis offers flexibility but involves multiple steps. The Catalytic Hydrogenation of 2-Fluorocinnamic Acid is a high-yielding and clean reaction, provided the precursor is readily available. The Hydrolysis of 3-(2-Fluorophenyl)propanenitrile is a straightforward conversion, contingent on the efficient synthesis of the nitrile precursor. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Chemical and physical properties of 3-(2-Fluorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Fluorophenyl)propionic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its characteristics, synthesis, and potential biological relevance.

Core Chemical and Physical Properties

This compound, a derivative of phenylpropionic acid, is a solid compound at room temperature. Its chemical structure is characterized by a carboxylic acid functional group attached to a propyl chain, which is in turn substituted with a fluorophenyl group at the 2-position.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to distinguish this compound from its isomers, 3-(3-fluorophenyl)propionic acid and 3-(4-fluorophenyl)propionic acid, as their properties may differ.

PropertyValueSource
CAS Number 1643-26-1[1]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.17 g/mol [1]
Melting Point 75-79 °C[1]
Boiling Point Not available
Solubility Not available
pKa Not available

Spectroscopic Data

  • ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the specific chemical environment of the hydrogen and carbon atoms in the molecule. For a similar compound, 3-phenylpropionic acid, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the phenyl protons, and the two methylene groups of the propionic acid chain.[2] The ¹³C NMR spectrum would show distinct peaks for the carboxylic carbon, the carbons of the phenyl ring, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like this compound is expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[3]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. For carboxylic acids, common fragmentations include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[4][5]

Experimental Protocols

Synthesis of Arylpropionic Acid Derivatives

A general method for the synthesis of arylpropionic acids involves the reaction of a substituted benzaldehyde with a malonic ester, followed by hydrolysis and decarboxylation. For instance, a method for synthesizing 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde involves a one-pot reaction with isopropylidene malonate in a triethylamine formate system, followed by acidification.[6] A similar approach could likely be adapted for the synthesis of this compound starting from 2-fluorobenzaldehyde.

Below is a generalized workflow for the synthesis of a 3-arylpropionic acid.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., 2-Fluorobenzaldehyde, Malonic Ester Derivative) Reaction One-pot Condensation, Reduction, Hydrolysis, and Decarboxylation Start->Reaction Triethylamine Formate System Acidification Acidification with HCl Reaction->Acidification CrudeProduct Crude this compound Acidification->CrudeProduct Recrystallization Recrystallization (e.g., from Ethyl Acetate/Heptane) CrudeProduct->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying PureProduct Pure this compound Drying->PureProduct

A generalized workflow for the synthesis and purification of a 3-arylpropionic acid.
Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[7] The general procedure involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals.

A general protocol for recrystallization would involve:

  • Solvent Selection: Choosing a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethyl acetate and n-heptane has been used for similar compounds.[6]

  • Dissolution: Dissolving the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation. Some arylpropionic acid derivatives have also been shown to affect the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[8]

The diagram below illustrates a simplified overview of the COX and NF-κB signaling pathways, which are potential targets for arylpropionic acid derivatives.

SignalingPathways cluster_cox COX Pathway cluster_nfkb NF-κB Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX ArylpropionicAcid_COX Arylpropionic Acid Derivatives ArylpropionicAcid_COX->COX Inhibition InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) (p50/p65)-IκB IkB->NFkB_inactive NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression Transcription Inflammation_NFkB Inflammation GeneExpression->Inflammation_NFkB ArylpropionicAcid_NFkB Arylpropionic Acid Derivatives ArylpropionicAcid_NFkB->IKK Potential Inhibition

Potential signaling pathways affected by arylpropionic acid derivatives.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-(2-Fluorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and conformational analysis of 3-(2-fluorophenyl)propionic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the ortho-substituted isomer, this guide integrates theoretical principles with data from analogous compounds, such as 3-phenylpropionic acid and its para-fluoro isomer, to present a robust analytical framework. This document details the key experimental and computational methodologies employed in the elucidation of its three-dimensional structure and conformational dynamics. It is designed to serve as a practical resource for researchers engaged in the characterization of flexible small molecules.

Introduction

This compound is a carboxylic acid derivative featuring a flexible propionic acid chain attached to a fluorinated benzene ring. The presence of the fluorine atom at the ortho position introduces unique electronic and steric effects that significantly influence the molecule's conformational preferences and intermolecular interactions. A thorough understanding of its structural landscape is crucial for applications in drug design, where conformation dictates binding affinity to biological targets, and in materials science, where crystal packing and solid-state properties are paramount.

This guide will cover the primary techniques for structural elucidation, including spectroscopic methods (NMR and FTIR), X-ray crystallography, and computational modeling. Detailed experimental protocols and data interpretation strategies are provided to facilitate practical application.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 3-(2-fluorophenyl)propanoic acid
CAS Number 1643-26-1
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Solid
Melting Point 75-79 °C

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational features of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with neighboring protons and the fluorine atom. The protons of the propionic acid chain will appear as multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the phenyl ring will show distinct chemical shifts influenced by the fluorine substituent, and the signals will be split due to C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine NMR is highly sensitive to the local electronic environment and can provide valuable insights into conformational changes.

Illustrative NMR Data: While a specific high-resolution spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on analogous compounds. For comparison, the ¹H NMR data for 3-phenylpropionic acid is presented.[1]

Proton Assignment (3-phenylpropionic acid)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (5H)7.17 - 7.34m-
-CH₂- (alpha to phenyl)2.97t7.8
-CH₂- (alpha to COOH)2.69t7.8
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Key Vibrational Modes:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2]

  • C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration.[2]

  • C-F Stretch: A strong absorption in the 1350-1000 cm⁻¹ region is indicative of the carbon-fluorine bond.[3]

  • Aromatic C-H and C=C Stretches: These will appear at their characteristic frequencies above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly deposited, the methodology for obtaining such data is well-established.

Expected Solid-State Conformation: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. The conformation of the propionic acid side chain relative to the phenyl ring will be influenced by crystal packing forces and potential intramolecular interactions involving the fluorine atom.

Conformational Analysis

The flexibility of the propionic acid side chain gives rise to multiple possible conformations. The key dihedral angles that define the conformation are around the C(phenyl)-C(α) and C(α)-C(β) bonds.

Computational Modeling: Density Functional Theory (DFT) is a powerful computational method for exploring the conformational landscape of flexible molecules. By performing a potential energy surface scan, the relative energies of different conformers can be determined, and the most stable conformations in the gas phase and in solution can be identified.

Key Conformers: The orientation of the carboxylic acid group relative to the phenyl ring can be described as syn or anti. Furthermore, the propionic acid chain can adopt various staggered conformations. The ortho-fluorine atom is expected to sterically and electronically influence the preferred orientation of the side chain.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra to confirm the structure and purity.

    • For conformational analysis, acquire advanced 2D NMR spectra such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space correlations between protons that are close in proximity, providing information about the spatial arrangement of the atoms.[4]

  • Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectra to identify protons that are spatially close. This information can be used to deduce the preferred conformation in solution.

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.[5][6]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial electron density map and build the molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[6]

Computational Conformational Search
  • Structure Building: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a low-level theory (e.g., molecular mechanics with a suitable force field) to generate a large number of possible conformers.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of the most promising low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[2][3]

    • For molecules containing halogens, basis sets with polarization and diffuse functions are recommended for better accuracy (e.g., 6-311++G(d,p)).

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Solvent Effects: To model the conformation in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the DFT calculations.

  • Analysis: Analyze the relative energies of the optimized conformers to determine the most stable structures and their populations according to the Boltzmann distribution.

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_results Data Interpretation Compound This compound NMR NMR Spectroscopy (1H, 13C, 19F, NOESY) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR XRay X-ray Crystallography Compound->XRay Comp Computational Modeling (DFT) Compound->Comp Structure Molecular Structure (Connectivity) NMR->Structure Conformation Conformational Preferences (3D Arrangement) NMR->Conformation FTIR->Structure XRay->Conformation Comp->Conformation Structure->Conformation Informs

Caption: Workflow for the structural and conformational analysis.

Conformational_Relationship cluster_conformers Potential Conformers center This compound (Flexible Molecule) Conf1 Conformer A (Lowest Energy) center->Conf1 ΔE₁ Conf2 Conformer B center->Conf2 ΔE₂ Conf3 Conformer C center->Conf3 ΔE₃ Conf1->Conf2 Transition State Conf2->Conf3 Transition State

Caption: Relationship between different conformers.

Conclusion

The structural and conformational analysis of this compound requires a multi-faceted approach combining spectroscopic, crystallographic, and computational techniques. While specific experimental data for this particular isomer is sparse in the public domain, this guide provides a comprehensive framework based on established methodologies and data from analogous compounds. By following the detailed protocols and interpretative strategies outlined herein, researchers can effectively characterize the three-dimensional structure and dynamic behavior of this and other flexible small molecules, which is a critical step in rational drug design and the development of new materials.

References

Spectroscopic Profile of 3-(2-Fluorophenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Fluorophenyl)propionic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to support research, drug development, and quality control activities where the characterization of this compound is required.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of similar compounds, including positional isomers and the non-fluorinated parent compound, and are intended to serve as a reference for spectral interpretation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet, broad1H-COOH
~7.20 - 7.30Multiplet1HAr-H
~7.10 - 7.20Multiplet1HAr-H
~7.00 - 7.10Multiplet2HAr-H
~3.05Triplet2H-CH₂-Ar
~2.75Triplet2H-CH₂-COOH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~179C=O
~160 (d, ¹JCF ≈ 245 Hz)C-F
~131 (d, ³JCF ≈ 8 Hz)Ar-CH
~128 (d, ⁴JCF ≈ 4 Hz)Ar-CH
~127 (d, ²JCF ≈ 16 Hz)Ar-C
~124 (d, ³JCF ≈ 4 Hz)Ar-CH
~115 (d, ²JCF ≈ 22 Hz)Ar-CH
~34-CH₂-COOH
~25 (d, ³JCF ≈ 5 Hz)-CH₂-Ar
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1610, ~1490, ~1460Medium-StrongC=C stretch (Aromatic ring)
~1240StrongC-O stretch
~1100StrongC-F stretch
~920Broad, MediumO-H bend (out-of-plane)
~750StrongC-H bend (ortho-disubstituted aromatic)
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
168Moderate[M]⁺ (Molecular Ion)
123High[M - COOH]⁺
109High[C₇H₆F]⁺ (Tropylium ion analog)
91Moderate[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: ~16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: ~240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the solid this compound into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the mass spectrometer's ion source.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40 - 400

  • Scan Rate: 1 scan/second

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Direct Insertion Probe Loading Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Process_NMR NMR Data Processing (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR IR Spectrum Analysis (Peak Picking, Functional Group ID) IR->Process_IR Process_MS Mass Spectrum Analysis (Fragmentation Pattern ID) MS->Process_MS Structure Structural Elucidation and Data Reporting Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

The Ascendant Therapeutic Potential of Fluorinated Phenylpropanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the phenylpropanoic acid scaffold has emerged as a powerful approach in modern medicinal chemistry, yielding a diverse array of compounds with significant potential across multiple therapeutic areas. This in-depth technical guide explores the biological activities of fluorinated phenylpropanoic acids, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways through which these compounds exert their effects.

Anti-inflammatory Activity

Fluorinated phenylpropanoic acids have demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Quantitative Anti-inflammatory Data
CompoundTargetIC50 (µM)Cell Line/System
2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivative (11a)COX-1>100N/A
COX-20.23N/A
FlurbiprofenCOX-10.5N/A
COX-20.1N/A
Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay:

A common method to assess the anti-inflammatory potential of these compounds is the in vitro COX inhibition assay.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are typically used.

  • Assay Procedure:

    • The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the COX enzyme in a buffer (e.g., Tris-HCl) containing a heme cofactor.

    • The reaction is initiated by the addition of arachidonic acid, the substrate for COX.

    • The formation of prostaglandin E2 (PGE2), a product of the COX reaction, is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway

The primary anti-inflammatory mechanism of many fluorinated phenylpropanoic acids involves the inhibition of the cyclooxygenase pathway.

COX_Inhibition_Pathway cluster_phospholipid membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) pgh2->prostanoids inhibitor Fluorinated Phenylpropanoic Acid inhibitor->cox

Figure 1: Inhibition of the Cyclooxygenase Pathway.

Anticancer Activity

The introduction of fluorine into phenylpropanoic acid derivatives has also led to the discovery of compounds with potent anticancer activities, affecting various cancer cell lines through the modulation of key signaling pathways.

Quantitative Anticancer Data
CompoundCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80
Fluorinated Aminophenylhydrazine (Compound 6)A549 (Lung Carcinoma)0.64
Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the fluorinated phenylpropanoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

Signaling Pathways

Fluorinated phenylpropanoic acids can exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inhibitor Fluorinated Phenylpropanoic Acid pi3k PI3K inhibitor->pi3k raf Raf inhibitor->raf nfkb NF-κB inhibitor->nfkb apoptosis Apoptosis inhibitor->apoptosis akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation nfkb->proliferation

Figure 2: Modulation of Anticancer Signaling Pathways.

Antimicrobial Activity

Certain fluorinated phenylpropanoic acids have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial strains.

Quantitative Antimicrobial Data
CompoundBacterial StrainMIC (µg/mL)
Organotin(IV) derivative of 2-(N-maleoyl)-3-phenylpropanoic acidEscherichia coli62.5
Staphylococcus aureus31.25
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The fluorinated phenylpropanoic acid derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action

The precise antimicrobial mechanisms of fluorinated phenylpropanoic acids are still under investigation but may involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell inhibitor Fluorinated Phenylpropanoic Acid membrane Cell Membrane Disruption inhibitor->membrane enzyme Enzyme Inhibition inhibitor->enzyme dna DNA/RNA Synthesis Inhibition inhibitor->dna death Bacterial Cell Death membrane->death enzyme->death dna->death

Figure 3: Potential Antimicrobial Mechanisms of Action.

Enzyme Inhibition

Beyond COX enzymes, fluorinated phenylpropanoic acids have been investigated as inhibitors of other enzymes, highlighting their potential for broader therapeutic applications. A notable area of interest is their activity as Peroxisome Proliferator-Activated Receptor (PPAR) pan agonists, where fluorination has been shown to enhance their transactivation activity.[1]

Quantitative Enzyme Inhibition Data
CompoundEnzyme TargetActivity
Fluorinated TIPP-703 derivativesPPARα, PPARδ, PPARγPotent pan agonists
Experimental Protocols

PPAR Transactivation Assay:

This assay measures the ability of a compound to activate PPARs.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for the PPAR of interest (α, δ, or γ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with the fluorinated phenylpropanoic acid derivative.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates that the compound has activated the PPAR and induced the expression of the reporter gene.

Signaling Pathway

Fluorinated phenylpropanoic acids can act as ligands for PPARs, which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.

PPAR_Signaling_Pathway ligand Fluorinated Phenylpropanoic Acid (Ligand) ppar PPAR (α, δ, or γ) ligand->ppar complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre transcription Target Gene Transcription (Metabolism, Inflammation) ppre->transcription

Figure 4: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.

Conclusion

The strategic fluorination of the phenylpropanoic acid core represents a highly fruitful avenue for the discovery of novel therapeutic agents. The compounds discussed in this guide exhibit a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects, as well as the ability to modulate key enzyme systems like PPARs. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising class of molecules. Future research will undoubtedly uncover more specific molecular targets and refine the structure-activity relationships, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Fluorophenyl)propionic acid (CAS No: 1643-26-1) is a carboxylic acid derivative containing a fluorinated phenyl ring.[1] As with many compounds in pharmaceutical and chemical research, a thorough understanding of its solubility in various solvents is fundamental for its application in synthesis, formulation, and biological assays. This guide provides a detailed overview of the solubility of this compound, including predicted solubility profiles, available data, and standardized experimental protocols for its determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a useful predictor.[2]

This compound possesses:

  • A polar carboxylic acid group (-COOH) , which can act as both a hydrogen bond donor and acceptor. This group enhances solubility in polar solvents.

  • A nonpolar fluorophenyl ring , which is hydrophobic and contributes to solubility in less polar organic solvents.

Based on this structure, the following solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The compound is expected to be soluble in alcohols like methanol and ethanol due to hydrogen bonding interactions with the carboxylic acid group. A supplier datasheet indicates that the related isomer, 3-(3-Fluorophenyl)propionic acid, is soluble in methanol.[3][4] Its solubility in water is expected to be low, a characteristic common for organic acids with a significant hydrophobic component. The aqueous solubility is also highly dependent on pH; as a carboxylic acid, it will be significantly more soluble in basic aqueous solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate) where it forms a more polar salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): The compound is expected to have poor solubility in nonpolar solvents due to the polarity of the carboxylic acid group.

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane, Chloroform): Moderate to good solubility is predicted in these solvents.

Quantitative Solubility Data

As previously mentioned, specific quantitative data for this compound is limited. The table below summarizes available information and provides qualitative estimates based on chemical principles. Researchers should verify these experimentally.

SolventFormulaTypePredicted/Reported Solubility
WaterH₂OPolar ProticLow (Estimated ~1.3 g/L)*
MethanolCH₃OHPolar ProticSoluble [3][4]
EthanolC₂H₅OHPolar ProticSoluble
AcetoneC₃H₆OPolar AproticSoluble
Ethyl AcetateC₄H₈O₂Intermediate PolaritySoluble
DichloromethaneCH₂Cl₂Intermediate PolaritySoluble
ChloroformCHCl₃Intermediate PolaritySoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighly Soluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticHighly Soluble
HexaneC₆H₁₄NonpolarInsoluble

*Note: This is an estimation based on the calculated Log10 of Water Solubility (-2.12 mol/L) for the isomeric compound 3-(4-Fluorophenyl)propionic acid (MW: 168.16 g/mol ).[5] This corresponds to a molar solubility of 0.00758 mol/L, or approximately 1.28 g/L.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The equilibrium shake-flask method is a widely accepted technique.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:
  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to rest in the constant temperature environment until the excess solid settles, leaving a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid residue.

    • Analytical Method (Recommended): Dilute the filtered sample with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factors.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant with syringe D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Dilute sample for analysis F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H Result Calculate Solubility (mg/mL or mol/L) H->Result

References

In Silico Modeling and Docking Studies of 3-(2-Fluorophenyl)propionic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-(2-Fluorophenyl)propionic acid, a member of the arylpropionic acid class of compounds. While specific research on this particular molecule is limited, this paper extrapolates from methodologies applied to structurally similar compounds to present a robust framework for its computational analysis. This document outlines potential therapeutic targets, details the protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents illustrative quantitative data. The aim is to equip researchers and drug development professionals with a foundational understanding of the virtual screening process for this and related small molecules.

Introduction

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] this compound, with its characteristic fluorine substitution on the phenyl ring, presents an interesting candidate for in silico analysis to explore its potential therapeutic applications. Computational methods, such as molecular docking and ADMET prediction, are crucial in the early stages of drug discovery for identifying potential biological targets, predicting the binding affinity of a ligand to its receptor, and evaluating its pharmacokinetic profile, thereby saving significant time and resources.[3][4][5]

This whitepaper will delve into the theoretical and practical aspects of conducting in silico studies on this compound, focusing on its potential interactions with key enzymes such as Cyclooxygenase (COX) and Peroxisome Proliferator-Activated Receptors (PPARs), which are common targets for this class of drugs.[6][7][8]

Potential Therapeutic Targets and Signaling Pathways

Based on the known mechanisms of action for arylpropionic acids, the primary potential targets for this compound are the cyclooxygenase enzymes, COX-1 and COX-2.[9] These enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[6] Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a key mechanism for the anti-inflammatory effects of NSAIDs.[6][9]

Another potential target for this class of compounds is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[7][10] Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[7]

The following diagram illustrates the general inflammatory pathway involving COX enzymes:

inflammatory_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Physiological Functions Physiological Functions Prostaglandins (Homeostatic)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2

Figure 1: Simplified Inflammatory Pathway via COX Enzymes.

Methodologies and Experimental Protocols

A standard in silico workflow for a small molecule like this compound involves several key stages, from ligand and protein preparation to detailed analysis of the interaction.

The logical workflow for these computational studies is depicted below:

in_silico_workflow cluster_prep Preparation cluster_analysis Analysis cluster_prediction Prediction Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis ADMET Prediction ADMET Prediction Interaction Analysis->ADMET Prediction

Figure 2: General Workflow for In Silico Analysis.
Ligand and Protein Preparation

Ligand Preparation:

  • The 3D structure of this compound is drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., .mol).

  • The structure is then energy minimized using a computational chemistry software to obtain a stable conformation.

  • Partial charges are assigned to each atom of the ligand.

Protein Preparation:

  • The 3D crystal structures of the target proteins (e.g., COX-2 with PDB ID: 1CX2, PPAR-γ with PDB ID: 5YCP) are downloaded from the Protein Data Bank (PDB).[7]

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogens and Kollman charges are added to the protein. The prepared protein is saved in a .pdbqt format for docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11]

  • Software: AutoDock Vina is a widely used software for molecular docking.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: The prepared ligand is docked into the active site of the prepared protein using the docking software. The program generates multiple binding poses of the ligand.

  • Pose Selection: The pose with the lowest binding energy (highest binding affinity) is selected for further analysis.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[3][12]

  • Software: Online tools and software such as SwissADME or pkCSM can be used for ADMET prediction.[3]

  • Input: The chemical structure of the compound is provided as input.

  • Output: The software predicts various pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity.

Quantitative Data and Analysis

The following tables present illustrative data that could be expected from in silico studies of this compound.

Table 1: Illustrative Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Illustrative)
COX-21CX2-7.5ARG120, TYR355, SER530
PPAR-γ5YCP-6.8SER289, HIS323, HIS449, TYR473

Table 2: Illustrative ADMET Prediction Results

PropertyPredicted ValueAcceptable Range
Molecular Weight168.15 g/mol < 500 g/mol
LogP2.10< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Lipinski's Rule of FiveNo violations0 violations
GI AbsorptionHighHigh
Blood-Brain Barrier PermeantYesYes/No
CYP2D6 InhibitorNoNo
HepatotoxicityLow riskLow risk

Conclusion

This technical guide has outlined a comprehensive in silico approach for the study of this compound. By leveraging established computational methodologies for similar arylpropionic acid derivatives, researchers can effectively predict the potential therapeutic targets, binding affinities, and pharmacokinetic profiles of this compound. The illustrative data and workflows presented herein provide a solid foundation for initiating virtual screening and lead optimization efforts. Further in vitro and in vivo studies are necessary to validate these computational predictions and fully elucidate the pharmacological properties of this compound.

References

Safety, handling, and MSDS for 3-(2-Fluorophenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 3-(2-Fluorophenyl)propionic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. Its properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials.[1]

PropertyValueReference
CAS Number 1643-26-1[2]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.17 g/mol [3]
Appearance Solid[3]
Melting Point 75 - 79 °C[2]
Purity ≥96%[2]
Storage Temperature Room Temperature[3]

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed: Some sources indicate the compound is harmful if swallowed.[3]

Personal Protective Equipment (PPE) and Handling Guidelines

Adherence to strict safety protocols is essential when handling this compound. The following PPE and handling guidelines are recommended:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

PPE_Workflow Start Handling this compound Ventilation Ensure adequate ventilation (Fume Hood) Start->Ventilation Gloves Wear chemical-resistant gloves Ventilation->Gloves Goggles Wear safety goggles Gloves->Goggles LabCoat Wear a lab coat Goggles->LabCoat Weighing Weighing the compound LabCoat->Weighing Dissolving Dissolving the compound Weighing->Dissolving Reaction Performing a reaction Dissolving->Reaction Cleanup Cleaning the work area Reaction->Cleanup End Handling Complete Cleanup->End

Figure 1: Recommended Personal Protective Equipment (PPE) Workflow.
Storage and Disposal

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Information

Quantitative toxicological data for this compound is limited, with many sources reporting "No data available".[4] In such cases, computational toxicology models (QSAR) can provide estimated values. It is crucial to note that these are predictions and not experimentally determined values.

ParameterValueSpeciesRouteSource
LD50 (Oral) Data not available--[4]
LC50 (Inhalation) Data not available--[4]
Predicted Rat Oral LD50 Moderately Toxic (500-5,000 mg/kg)RatOralQSAR Prediction[5]

Note: The predicted toxicity is based on Quantitative Structure-Activity Relationship (QSAR) models, which estimate the biological activity of a chemical from its molecular structure.[6][7][8]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

First_Aid_Procedure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhalation Move to fresh air Seek medical attention Inhalation->Action_Inhalation Action_Skin Wash with soap and water Seek medical attention Skin_Contact->Action_Skin Action_Eye Rinse with water for 15 min Seek medical attention Eye_Contact->Action_Eye Action_Ingestion Rinse mouth, do not induce vomiting Seek medical attention Ingestion->Action_Ingestion

Figure 2: First Aid Measures for Exposure.

Experimental Protocols

Synthesis of 3-(3-Fluorophenyl)propionic Acid (Illustrative)

The following is an illustrative synthesis procedure adapted from a patent for a similar compound, 3-(3-halogenophenyl) propionic acid.[9] This should be adapted and optimized for the 2-fluoro isomer by a qualified chemist.

Materials:

  • 2-Fluorobenzyl chloride

  • Dimethyl malonate

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide in methanol.

  • Add dimethyl malonate to the solution and heat to 50-60 °C.

  • Slowly add 2-fluorobenzyl chloride to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for a specified period.

  • Distill off the methanol.

  • Cool the residue and add water. Extract the aqueous layer to remove unreacted dimethyl malonate.

  • The resulting intermediate is then hydrolyzed using an aqueous sodium hydroxide solution.

  • The reaction mixture is then acidified with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • The organic layer is separated, and the solvent is removed by distillation.

  • The crude product is then decarboxylated by heating.

  • The final product is purified by recrystallization from a suitable solvent such as petroleum ether.[9]

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[10]

General Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and heptane or petroleum ether).[11][12]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote crystal formation.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Analytical Methods

A reversed-phase HPLC method can be developed for the analysis of this compound.[13][14][15]

Illustrative HPLC Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a suitable ratio (e.g., 38:62, v/v).[16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-80 °C[15][16]

  • Detection: UV at an appropriate wavelength (e.g., 220 nm).[16]

  • Injection Volume: 10-20 µL

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.[17][18]

Illustrative Derivatization and GC-MS Conditions:

  • Derivatization: Esterification of the carboxylic acid can be performed using an appropriate reagent (e.g., pentafluorobenzyl bromide).[19]

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17][20]

  • Oven Temperature Program: An initial temperature of 60°C, ramped to 250°C.[17]

  • Injector Temperature: 250°C.[17]

  • MS Ion Source Temperature: 230°C.[17]

¹H and ¹³C NMR spectroscopy are essential for structural confirmation.[21][22]

General Considerations:

  • Solvent: A deuterated solvent such as CDCl₃ is commonly used.[22]

  • Standard: Tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.0 ppm.[21][22]

  • Expected ¹H NMR Signals: Signals corresponding to the aromatic protons, the two methylene groups of the propionic acid chain, and the carboxylic acid proton.

  • Expected ¹³C NMR Signals: Signals for the carbon atoms in the phenyl ring, the two aliphatic carbons, and the carbonyl carbon.[21]

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contain the spill and contact environmental health and safety personnel.

  • Ventilate the area and wash the spill site after material pickup is complete.

Spill_Response Spill Spill Occurs Evacuate Evacuate the area Spill->Evacuate PPE Don appropriate PPE Evacuate->PPE Assess Assess the spill size PPE->Assess Small_Spill Small Spill Assess->Small_Spill Small Large_Spill Large Spill Assess->Large_Spill Large Absorb Absorb with inert material Small_Spill->Absorb Contain Contain the spill Large_Spill->Contain Containerize Place in a sealed container Absorb->Containerize Ventilate Ventilate the area Containerize->Ventilate Contact_EHS Contact Environmental Health & Safety Contain->Contact_EHS Contact_EHS->Ventilate Clean Clean the spill site Ventilate->Clean Dispose Dispose of waste properly Clean->Dispose End Spill Response Complete Dispose->End

Figure 3: Spill Response Workflow.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

The Strategic Role of Fluorine in Phenylpropionic Acid Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionic acid derivatives are a cornerstone of modern pharmacotherapy, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). This class of compounds, which includes well-known drugs like ibuprofen and naproxen, primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. In the relentless pursuit of optimizing drug efficacy, safety, and pharmacokinetic profiles, the strategic incorporation of fluorine atoms into the phenylpropionic acid scaffold has emerged as a powerful tool in medicinal chemistry.

The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability.[1][2][3] These modifications can lead to enhanced biological activity, improved target selectivity, and a more favorable pharmacokinetic profile.[1][4] This technical guide provides an in-depth exploration of the role of fluorine substitution in modulating the activity of phenylpropionic acids, with a focus on structure-activity relationships, mechanisms of action, and relevant experimental methodologies.

Impact of Fluorine Substitution on Physicochemical Properties and Pharmacokinetics

The unique properties of the fluorine atom allow it to exert significant influence over a molecule's behavior in a biological system.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and bind to hydrophobic pockets within target enzymes.[5][6] This is a critical factor for drugs that need to reach intracellular targets or penetrate the central nervous system.

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety in phenylpropionic acids.[6] This alteration in pKa can influence the drug's absorption, distribution, and binding to its target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][7] By placing fluorine at a metabolically vulnerable position on the phenyl ring, the drug's metabolic half-life can be significantly prolonged, leading to a longer duration of action and potentially reduced dosing frequency.[8]

Structure-Activity Relationship (SAR) of Fluorinated Phenylpropionic Acids

The position of fluorine substitution on the phenyl ring is a critical determinant of a compound's biological activity. Flurbiprofen, a potent NSAID, serves as an excellent case study for understanding these structure-activity relationships.

A study utilizing the fungus Cunninghamella elegans, a model for mammalian drug metabolism, demonstrated the profound impact of fluorine's position on the metabolic stability of flurbiprofen.[8] The findings are summarized below:

Table 1: Effect of Fluorine Substitution Position on the Metabolic Stability of Flurbiprofen Derivatives [8]

CompoundFluorine Position(s)Metabolic Outcome
Flurbiprofen2'-FluoroOxidized, but at a slower rate than the parent drug
2',3'-Difluorophenylpropionic acid2',3'-DifluoroSlower oxidation compared to flurbiprofen
2',4'-Difluorophenylpropionic acid2',4'-DifluoroInactive to oxidative transformation

Data derived from a study using Cunninghamella elegans as a model for cytochrome P450-catalyzed oxidation.

These results highlight that strategic placement of a fluorine atom, particularly at the 4'-position, can effectively block metabolic hydroxylation, thereby increasing the compound's metabolic stability.

Mechanism of Action and Signaling Pathways

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most phenylpropionic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By blocking COX activity, fluorinated phenylpropionic acids reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[9][10]

The S-enantiomer of flurbiprofen is a potent inhibitor of both COX-1 and COX-2, and is primarily responsible for the drug's anti-inflammatory effects.[11] In contrast, the R-enantiomer exhibits significantly weaker COX inhibitory activity.[12]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins->GI_Protection NSAIDs Fluorinated Phenylpropionic Acids (e.g., Flurbiprofen) NSAIDs->COX_Enzymes Inhibition Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) Gamma_Secretase γ-Secretase APP->Gamma_Secretase Abeta42 Aβ42 (Neurotoxic) Gamma_Secretase->Abeta42 Abeta_other Other Aβ peptides Gamma_Secretase->Abeta_other Plaques Amyloid Plaques (Alzheimer's Disease) Abeta42->Plaques R_Flurbiprofen R-Flurbiprofen R_Flurbiprofen->Gamma_Secretase Modulation Synthesis_Workflow Start Fluorinated Phenylboronic Acid or Halide Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) Start->Coupling Intermediate1 Fluorinated Biaryl Intermediate Coupling->Intermediate1 SideChain Side-Chain Elaboration (e.g., Heck reaction, malonic ester synthesis) Intermediate1->SideChain Ester Fluorinated Phenylpropionic Ester SideChain->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Product Fluorinated Phenylpropionic Acid Hydrolysis->Product

References

Methodological & Application

Application Notes and Protocols: 3-(2-Fluorophenyl)propionic Acid as a Key Intermediate in the Synthesis of Flurbiprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2-Fluorophenyl)propionic acid as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. Detailed experimental protocols, quantitative data, and a diagram of the relevant biological signaling pathway are presented to support researchers in the field of pharmaceutical development.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry.[1] Its unique structural features, including the propionic acid moiety and the fluorine-substituted phenyl ring, make it a suitable precursor for the synthesis of various active pharmaceutical ingredients (APIs). One of the most notable applications of a derivative of this intermediate is in the synthesis of Flurbiprofen, a widely used NSAID for the management of pain and inflammation associated with arthritis and other conditions.[2][3]

Flurbiprofen, chemically known as 2-(2-fluoro-4-biphenylyl)propionic acid, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

This document outlines a representative synthetic route to Flurbiprofen starting from a brominated derivative of this compound, highlighting a key Suzuki coupling reaction.

Synthetic Pathway Overview

The synthesis of Flurbiprofen from a derivative of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial biphenyl core structure of the final drug molecule. The general synthetic workflow is depicted below.

Synthesis_Workflow A 3-(4-Bromo-2-fluorophenyl)propionic acid (Intermediate A) C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D Flurbiprofen C->D Formation of biphenyl bond

Caption: Synthetic workflow for Flurbiprofen.

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of Flurbiprofen from 2-(4-bromo-2-fluorophenyl)propanoic acid, a close analog and potential derivative of this compound, via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method is adapted from established procedures for the synthesis of Flurbiprofen and related biphenyl compounds.[5][6][7]

Materials:

  • 2-(4-bromo-2-fluorophenyl)propanoic acid

  • Phenylboronic acid

  • Palladium on carbon (5% Pd/C)

  • Sodium carbonate (Na₂CO₃)

  • Water (deionized)

  • Hydrochloric acid (3 M)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromo-2-fluorophenyl)propanoic acid (1.00 mmol, 0.247 g), phenylboronic acid (1.20 mmol, 0.146 g), and sodium carbonate (2.00 mmol, 0.212 g).

  • Add 10 mL of water to the flask.

  • Add 5% palladium on carbon (0.05 mol%, 2 mg, 50% water wet) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by adding 3 M hydrochloric acid until the solution is acidic (pH ~2).

  • A precipitate will form. Filter the precipitate and wash it with water.

  • Dry the crude product. For purification, dissolve the residue in tetrahydrofuran (THF) to filter off the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield Flurbiprofen as a white crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling step in the synthesis of Flurbiprofen, based on literature reports for similar reactions.[5][6]

ParameterValueReference
Starting Material 2-(4-bromo-2-fluorophenyl)propanoic acid[5]
Coupling Partner Sodium tetraphenylborate (as a source of the phenyl group)[5]
Catalyst 5% Pd/C (0.05 mol%)[5]
Base Na₂CO₃[5]
Solvent Water[5]
Reaction Time 1 hour[5]
Reaction Temperature Reflux[5]
Yield 98%[5]
Purity High (determined by HPLC)[5]

Mechanism of Action: Inhibition of COX Enzymes

Flurbiprofen, like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. The inhibition of prostaglandin synthesis leads to the analgesic, anti-inflammatory, and antipyretic effects of the drug.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGs)\n(PGE2, PGI2, etc.) Prostaglandins (PGs) (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGs)\n(PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)\n(PGE2, PGI2, etc.)->Inflammation, Pain, Fever Flurbiprofen Flurbiprofen Flurbiprofen->COX-1 (Constitutive) Inhibition Flurbiprofen->COX-2 (Inducible) Inhibition

Caption: Inhibition of the COX pathway by Flurbiprofen.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, most notably the NSAID Flurbiprofen. The synthetic route highlighted in these application notes, featuring a highly efficient Suzuki-Miyaura coupling, provides a practical approach for the construction of the essential biphenyl scaffold of Flurbiprofen. The detailed protocol and understanding of the biological mechanism of action offer a solid foundation for researchers engaged in the development and optimization of synthetic routes for this important class of drugs.

References

Application Notes and Protocols for the Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1 responsible for homeostatic functions and the inducible COX-2 upregulated during inflammation, has paved the way for the development of isoform-selective inhibitors with potentially improved safety profiles.[3][4] This document provides a comprehensive overview of the key in vitro and in vivo assays employed in the discovery and development of novel NSAIDs, complete with detailed experimental protocols and data presentation.

Key Signaling Pathway in NSAID Action

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GastricProtection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->GastricProtection Gastric Protection Thromboxane->GastricProtection Platelet Aggregation NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

In Vitro Assays for NSAID Development

A variety of in vitro assays are essential for the initial screening and characterization of potential NSAID candidates.[5] These assays primarily focus on evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Cyclooxygenase (COX) Inhibition Assays

The determination of a compound's potency and selectivity for COX-1 and COX-2 is a critical step in NSAID development. Several assay formats are available, including fluorometric, colorimetric, and ELISA-based methods.[5][6][7]

Table 1: Comparison of Common COX Inhibition Assay Methods

Assay TypePrincipleAdvantagesDisadvantages
Fluorometric Measures the generation of a fluorescent product (e.g., from the peroxidase activity of COX).[8][9]High sensitivity, suitable for high-throughput screening.Can be susceptible to interference from fluorescent compounds.
Colorimetric Monitors the appearance of a colored product from the peroxidase activity of COX.Simple, cost-effective.Lower sensitivity compared to fluorometric assays.
ELISA Quantifies the amount of prostaglandins (e.g., PGE2) produced by the COX enzyme.[6]Directly measures the enzymatic product, high specificity.More time-consuming, may require sample extraction.
LC-MS/MS Directly measures the formation of specific prostaglandins with high sensitivity and selectivity.Highly sensitive and specific, can measure multiple prostaglandins simultaneously.Requires specialized equipment and expertise.

Experimental Workflow: General COX Inhibitor Screening

COX_Inhibition_Workflow Start Start: Prepare Reagents AddEnzyme Add COX-1 or COX-2 Enzyme to Assay Wells Start->AddEnzyme AddInhibitor Add Test Compound (Potential NSAID) or Control AddEnzyme->AddInhibitor PreIncubate Pre-incubate to allow Inhibitor Binding AddInhibitor->PreIncubate AddSubstrate Initiate Reaction by adding Arachidonic Acid PreIncubate->AddSubstrate Incubate Incubate at Controlled Temperature AddSubstrate->Incubate Measure Measure Signal (Fluorescence, Absorbance, etc.) Incubate->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze

Caption: A generalized workflow for in vitro COX inhibitor screening assays.

Protocol 1: Fluorometric COX-1 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a method for screening potential COX-1 inhibitors.[8]

  • Materials:

    • COX-1 enzyme

    • COX Assay Buffer

    • COX Probe

    • Diluted COX Cofactor

    • Arachidonic Acid

    • Test compounds and a known COX-1 inhibitor (e.g., SC-560) as a positive control

    • 96-well microplate

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.

    • Add 10 µL of the test compound (dissolved in a suitable solvent like DMSO) or control to the designated wells of the microplate.

    • Add 80 µL of the reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to each well.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculate the slope of the linear range of the kinetic plot for each well.

    • Determine the percent inhibition of COX-1 activity for each test compound relative to the enzyme control (no inhibitor).

Cellular Assays for Anti-Inflammatory Activity

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory potential of drug candidates.[10][11]

Protocol 2: Prostaglandin E2 (PGE2) Release Assay in Cultured Cells

This assay measures the ability of a compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in cells stimulated with an inflammatory agent.

  • Materials:

    • Cell line capable of producing PGE2 upon stimulation (e.g., macrophages, endothelial cells).

    • Cell culture medium and supplements.

    • Inflammatory stimulus (e.g., lipopolysaccharide - LPS).

    • Test compounds.

    • PGE2 ELISA kit.[12]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (or another appropriate stimulus) to induce PGE2 production and incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[13][14][15]

    • Calculate the percent inhibition of PGE2 production for each test compound.

Table 2: Representative IC50 Values of NSAIDs from In Vitro Assays

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity RatioReference Assay
Ibuprofen 6.71.70.25Dual COX/5-LOX inhibition assay[16]
Diclofenac Data not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable format
Celecoxib Data not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable format
Aspirin Data not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable format
Compound 23 (Experimental) 6.71.70.25Dual COX/5-LOX inhibition assay[16]
Indole-based mPGES-1 Inhibitor (Experimental) N/AN/AN/AmPGES-1 inhibition assay (IC50 = 0.007 µM)[16]

Note: COX-1/COX-2 inhibition and selectivity data can be highly variable based on the specific biochemical assay method used.[16]

In Vivo Models for NSAID Efficacy

Animal models are crucial for evaluating the anti-inflammatory and analgesic efficacy of NSAID candidates in a whole-organism context.[17]

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[18][19]

Protocol 3: Carrageenan-Induced Rat Paw Edema

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • 1% (w/v) carrageenan solution in sterile saline.

    • Test compounds and a reference NSAID (e.g., indomethacin, diclofenac).

    • Pletysmometer or digital caliper to measure paw volume/thickness.

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally to the rats.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow Start Start: Acclimatize Animals AdministerDrug Administer Test Compound or Vehicle Start->AdministerDrug InduceEdema Induce Inflammation: Inject Carrageenan into Paw AdministerDrug->InduceEdema MeasurePaw Measure Paw Volume/Thickness at Timed Intervals InduceEdema->MeasurePaw Analyze Analyze Data: Calculate % Edema Inhibition MeasurePaw->Analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Acetic Acid-Induced Writhing Test

This model is commonly used to assess the peripheral analgesic activity of new compounds.[18]

Protocol 4: Acetic Acid-Induced Writhing in Mice

  • Animals: Swiss albino mice (20-25 g).

  • Materials:

    • 0.6% (v/v) acetic acid solution in distilled water.

    • Test compounds and a reference NSAID.

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • After a pre-treatment period (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

    • Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Table 3: Representative In Vivo Efficacy Data for NSAIDs

ModelCompoundDoseRoute% Inhibition
Carrageenan-Induced Paw Edema Paracetamol + IbuprofenCombinationOralSignificantly greater than individual agents[18]
Carrageenan-Induced Paw Edema Diclofenac Sodium-OralMost efficacious analgesic tested in the study[18]
Acetic Acid-Induced Writhing Paracetamol + IbuprofenCombinationOralSignificantly greater than individual agents[18]
Acetic Acid-Induced Writhing Diclofenac Sodium-Oral-

Conclusion

The development of novel NSAIDs relies on a systematic progression of in vitro and in vivo assays to identify and characterize compounds with potent anti-inflammatory and analgesic properties and a favorable safety profile. The protocols and data presented herein provide a foundational framework for researchers in this field. Careful consideration of assay selection and robust data analysis are paramount to the successful discovery of the next generation of anti-inflammatory therapeutics.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of propanoic acid and its derivatives using gas chromatography (GC). The methods described are applicable to a variety of sample matrices and are designed to deliver accurate and reproducible quantitative results.

Introduction

Propanoic acid and its derivatives, as part of the short-chain fatty acid (SCFA) family, are crucial metabolites in various biological systems.[1] Their analysis is essential in fields ranging from gut microbiome research to drug metabolism studies. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is a powerful technique for the separation and quantification of these volatile compounds.[2][3][4] Due to the polar nature and sometimes low volatility of propanoic acid and its derivatives, derivatization is often a necessary step to improve chromatographic performance.[5][6]

Experimental Protocols

This section details several protocols for the GC analysis of propanoic acid derivatives, covering sample preparation, derivatization, and the GC-MS/FID conditions.

Protocol 1: Analysis of Propanoic Acid in Aqueous Samples (e.g., Fermentation Broth, Wastewater) via Direct Injection

This protocol is suitable for samples with relatively high concentrations of propanoic acid and a simple matrix.

1. Sample Preparation:

  • Filter the sample using a 0.45 µm syringe filter to remove particulate matter.[7]
  • Acidify the sample to a pH < 2 by adding a small amount of concentrated hydrochloric or phosphoric acid.[7][8] This ensures that the propanoic acid is in its free acid form.
  • If necessary, dilute the sample with deionized water to fall within the calibration range.[7]
  • Add an internal standard (e.g., 2-ethylbutyric acid) to the sample.[7]

2. GC-FID Conditions:

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar acid-modified wax column.[9]
  • Inlet: Split/splitless injector at 250°C with a split ratio of 75:1.[9]
  • Carrier Gas: Helium at a constant flow rate.[10]
  • Oven Temperature Program: Isothermal at 130°C.[9]
  • Detector: FID at 250°C.[9]
  • Injection Volume: 1 µL.[2]

Protocol 2: Esterification of Propanoic Acid Derivatives for GC-MS Analysis

This protocol is recommended for complex biological matrices and when higher sensitivity is required. Esterification increases the volatility of the analytes.

1. Sample Preparation and Derivatization:

  • Homogenize the sample (e.g., fecal matter, tissue) in water.[11]
  • Centrifuge the homogenate and collect the supernatant.[5]
  • Derivatization with Isobutyl Chloroformate:
  • To 400 µL of the aqueous supernatant, add 80 µL of isobutanol and 100 µL of pyridine.[5]
  • Carefully add 50 µL of isobutyl chloroformate.[5]
  • Vortex the mixture and allow it to react.
  • Extract the derivatives with a suitable organic solvent like hexane.

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.[10]
  • Inlet: Splitless mode at 250°C.[2]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 150°C at 10°C/min.[10]
  • Mass Spectrometer: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.[12]

Protocol 3: Silylation of Propanoic Acid Derivatives for GC-MS Analysis

Silylation is another effective derivatization technique, particularly for compounds with active hydrogens.

1. Sample Preparation and Derivatization:

  • Extract the propanoic acid derivatives from the sample matrix using a suitable solvent.
  • Dry the extract completely, as silylation reagents are sensitive to moisture.[13]
  • Derivatization with BSTFA:
  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[10]
  • Heat the mixture at 60°C for 30 minutes.[2]
  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • Follow the GC-MS conditions outlined in Protocol 2.

Data Presentation

Quantitative data from various studies on the GC analysis of propanoic acid and other SCFAs are summarized below for easy comparison.

Table 1: Recovery Rates of Propanoic Acid using Different Methods

MethodMatrixRecovery (%)Reference
Degrease ExtractionFood87.5 - 97.6[8]
Direct ExtractionFood90.1 - 102.1[8]
Derivatization-free GC-MSVarious Tissues95 - 117[14][15]
Spiked Bread SamplesBread97 - 108[16]

Table 2: Linearity and Detection Limits for Propanoic Acid Analysis

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-FID2 - 1000 mg/L0.003 g/kg0.01 g/kg[8]
Derivatization-free GC-MS---[14][15] (R² > 0.99)
Direct Injection GC-MS4 - 100 µM--[17]

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis start Sample Collection filtration Filtration/Centrifugation start->filtration acidification Acidification (for direct injection) filtration->acidification extraction Solvent Extraction filtration->extraction gc_injection GC Injection acidification->gc_injection esterification Esterification extraction->esterification silylation Silylation extraction->silylation esterification->gc_injection silylation->gc_injection data_acquisition Data Acquisition (FID/MS) gc_injection->data_acquisition data_processing Data Processing data_acquisition->data_processing

Caption: General workflow for GC analysis of propanoic acid derivatives.

sample Aqueous Sample filter Filter (0.45 µm) sample->filter acidify Acidify (pH < 2) filter->acidify internal_standard Add Internal Standard acidify->internal_standard inject Inject into GC-FID internal_standard->inject analyze Analyze Data inject->analyze

Caption: Workflow for direct injection GC-FID analysis.

sample Complex Biological Sample homogenize Homogenize & Centrifuge sample->homogenize supernatant Collect Supernatant homogenize->supernatant derivatize Derivatize (Esterification/Silylation) supernatant->derivatize extract Extract Derivatives derivatize->extract inject Inject into GC-MS extract->inject analyze Analyze Data inject->analyze

Caption: Workflow for GC-MS analysis with derivatization.

References

Application Notes and Protocols for the Derivatization of 3-(2-Fluorophenyl)propionic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-(2-Fluorophenyl)propionic acid to facilitate its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is a critical step to improve the volatility, thermal stability, and chromatographic behavior of the analyte, thereby enhancing detection sensitivity and accuracy.

Introduction

This compound is a carboxylic acid whose analytical determination can be challenging due to its polarity and relatively low volatility. Chemical derivatization of the carboxylic acid functional group is a common strategy to overcome these limitations. This document outlines two primary derivatization approaches:

  • Silylation and Esterification for GC-MS Analysis: These methods convert the carboxylic acid into a less polar and more volatile silyl ester or methyl ester, respectively, making it amenable to GC-MS analysis.[1][2]

  • Amidation for LC-MS/MS Analysis: This technique involves tagging the carboxylic acid with a reagent that enhances ionization efficiency in the mass spectrometer, thereby improving sensitivity for LC-MS/MS analysis.[3][4]

Furthermore, as this compound is a chiral compound, methods for chiral separation are also addressed to enable the quantification of individual enantiomers.[5]

Data Presentation: Comparison of Derivatization Methods

The following tables summarize the key performance characteristics of different derivatization methods applicable to the analysis of this compound, based on data from structurally similar compounds.

Table 1: GC-MS Derivatization Methods

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesConsiderations
Silylation (TMS Ester) MSTFA or BSTFA with 1% TMCS60-80°C for 30-60 minutesForms volatile and thermally stable derivatives, good for GC-MS analysis.[2][6]Derivatives can be sensitive to moisture.[2]
Esterification (Methyl Ester) 14% Boron trifluoride in Methanol (BF3-Methanol)60-100°C for 10-30 minutesProduces stable methyl esters, widely used for fatty acid analysis.[7][8]BF3 is toxic and corrosive, requires handling in a fume hood.[9]

Table 2: LC-MS/MS Derivatization Method

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesRepresentative Quantitative Data (for similar carboxylic acids)
Amidation 4-bromo-N-methylbenzylamine (4-BNMA) with EDCRoom temperature to 60°C for 15-60 minutesEnhances ionization for high sensitivity in ESI-MS, allows for clear identification due to bromine isotope pattern.[3][4]LOD: 0.2 - 44 µg/L[3]

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis using MSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place a known amount of the dried this compound sample (typically 10-100 µg) into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Esterification for GC-MS Analysis using BF3-Methanol

This protocol details the formation of the methyl ester of this compound.

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried sample into a screw-cap glass tube.

  • Add 2 mL of 14% BF3-Methanol reagent to the tube.[8]

  • Cap the tube tightly and heat at 80°C for 15 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the methyl ester to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Amidation for LC-MS/MS Analysis using 4-BNMA

This protocol describes the derivatization of this compound with 4-bromo-N-methylbenzylamine (4-BNMA) to enhance LC-MS/MS sensitivity.

Materials:

  • This compound sample

  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Formic acid

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a 10 mM solution of 4-BNMA in ACN.

  • Prepare a 1 M solution of EDC in water.

  • To 12.5 µL of the this compound sample in a vial, add 50 µL of the 10 mM 4-BNMA solution.

  • Add 25 µL of 1 M EDC to initiate the reaction.

  • Vortex the mixture and heat at 60°C for 45 minutes.

  • Quench the reaction by adding 100 µL of 0.1% formic acid in water.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Separation & Detection cluster_quantification Quantification Sample This compound Sample Extraction Extraction & Drying Sample->Extraction Derivatization Add Derivatization Reagent(s) Extraction->Derivatization Reaction Incubate (Heat) Derivatization->Reaction Analysis GC-MS or LC-MS/MS Analysis Reaction->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantitative Results Data->Quantification

Caption: General workflow for the derivatization and analysis of this compound.

Silylation_Reaction reactant1 This compound (Analyte) arrow Heat (e.g., 70°C) reactant2 MSTFA (Silylating Agent) product1 TMS Ester Derivative (Volatile & Thermally Stable) product2 Byproducts plus + arrow->product1 arrow->product2

Caption: Silylation of this compound using MSTFA for GC-MS analysis.

References

Application Notes and Protocols for 3-(2-Fluorophenyl)propionic Acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)propionic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring can significantly influence the compound's physicochemical and pharmacological properties. This modification can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it an attractive scaffold for the design of novel therapeutic agents. Arylpropionic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects. These application notes provide an overview of the potential uses of this compound in medicinal chemistry research, along with detailed protocols for its synthesis and biological evaluation based on methodologies applied to analogous compounds.

Physicochemical Properties

PropertyValueSource
CAS Number1643-26-1Parchem[1]
Molecular FormulaC₉H₉FO₂Parchem[1]
Molecular Weight168.17 g/mol Parchem[1]
Melting Point76 °CParchem[1]
AppearanceSolidParchem[1]

Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile intermediate for the synthesis of a variety of biologically active molecules.[2] Its derivatives have potential applications in several therapeutic areas.

Anti-inflammatory Agents

Arylpropionic acids are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The fluorine substituent in this compound can influence its selectivity and potency towards COX-1 and COX-2 isoforms.

Hypothesized Signaling Pathway for Anti-inflammatory Action:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 3-(2-Fluorophenyl)propionic Acid Derivatives Compound->COX_Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis by this compound Derivatives.

Quantitative Data for Related Anti-inflammatory Compounds:

Due to the lack of specific data for this compound, the following table presents IC₅₀ values for other fluorinated propionic acid derivatives against COX-1 and COX-2 enzymes for comparative purposes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
S-Flurbiprofen0.010.480.02[4]
Celecoxib (Reference)>1000.04>2500[5]
Benzyloxy thiazole analog (meta-fluoro)5.20.2818.6[5]
Anticancer Agents

Derivatives of arylpropionic acid have demonstrated cytotoxic effects against various cancer cell lines. The introduction of a fluorine atom can enhance the anticancer activity of these compounds.

Experimental Workflow for Anticancer Activity Screening:

G Start Synthesize 3-(2-Fluorophenyl)propionic Acid Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC₅₀) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for apoptotic proteins) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Conclusion Mechanism_Study->Data_Analysis G Compound 3-(2-Fluorophenyl)propionic Acid Derivatives Neuroinflammation Neuroinflammation (Microglial Activation) Compound->Neuroinflammation Inhibition Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress Reduction Neuroprotection Neuroprotective Effect Compound->Neuroprotection Neuronal_Damage Neuronal Damage & Cell Death Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Neuroprotection->Neuronal_Damage Prevention

References

Application in neuroscience research and as a modulator of neurotransmitter systems.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Buspirone as a Modulator of Serotonin and Dopamine Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone is an anxiolytic agent widely used in the treatment of generalized anxiety disorder.[1] Unlike traditional anxiolytics such as benzodiazepines, buspirone's mechanism of action does not involve the GABAergic system.[1][2] Instead, its therapeutic effects are primarily attributed to its activity as a partial agonist at serotonin 5-HT1A receptors.[3] It also exhibits a more complex pharmacological profile that includes interactions with dopamine receptors.[4][5] This unique mechanism makes buspirone a valuable tool in neuroscience research for dissecting the roles of specific neurotransmitter systems in mood and behavior.

Mechanism of Action

Buspirone's primary target is the serotonin 5-HT1A receptor.[3][6] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus.[4][7] Activation of these autoreceptors inhibits serotonin synthesis and release, initially reducing serotonergic neuron firing.[4][8] Over time, chronic treatment leads to the desensitization of these autoreceptors, which results in increased serotonin release and enhanced serotonergic tone.[4][9]

At postsynaptic 5-HT1A receptors, located in brain regions like the hippocampus and cortex, buspirone acts as a partial agonist.[4][7] This means it produces a submaximal response compared to the endogenous ligand, serotonin.

Furthermore, buspirone and its major metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), also interact with dopamine D2 receptors, where they act as antagonists.[2][5] Buspirone shows a preference for presynaptic D2 autoreceptors at lower doses, which can enhance dopaminergic and noradrenergic cell firing.[1][4]

Applications in Neuroscience Research
  • Dissecting Anxiety Circuitry: Buspirone's selective action on the 5-HT1A receptor makes it a crucial tool for studying the role of the serotonergic system in anxiety and mood regulation.

  • Investigating Serotonin-Dopamine Interactions: Due to its dual action on both serotonin and dopamine receptors, buspirone can be used to explore the complex interplay between these two neurotransmitter systems.[10][11]

  • Drug Discovery and Development: The pharmacological profile of buspirone serves as a model for the development of novel anxiolytics with improved efficacy and side-effect profiles.[6]

  • Understanding Receptor Desensitization: The time-dependent therapeutic effects of buspirone provide a valuable model for studying the molecular mechanisms of G-protein coupled receptor (GPCR) desensitization.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding buspirone's interaction with neurotransmitter systems.

Table 1: Buspirone Receptor Binding Affinities (Ki)

SpeciesTissue/Cell LineRadioligandKi (nM)Reference
HumanRecombinant[3H]8-OH-DPAT7.13[3]
RatCortical Membranes[3H]8-OH-DPAT10
RatHippocampus[3H]WAY-10063525[4]

Note: Ki values can vary based on experimental conditions such as the radioligand used and tissue preparation.[3]

Table 2: Effects of Buspirone on Neurotransmitter Levels (In Vivo Microdialysis)

SpeciesBrain RegionDosage (mg/kg, s.c.)Effect on SerotoninEffect on DopamineEffect on NoradrenalineReference
RatFrontal Cortex0.01-2.5Decrease (~50%)Increase (~100%)Increase (~140%)[13]
Signaling Pathway Diagram

Activation of the 5-HT1A receptor by buspirone initiates a G-protein-mediated signaling cascade.[8][14] The receptor is coupled to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[8][14]

G_Protein_Signaling Buspirone Buspirone (Partial Agonist) Receptor 5-HT1A Receptor Buspirone->Receptor Binds to G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits IonChannel K+ Channel (GIRK) G_Protein->IonChannel βγ activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Decreased Neuronal Excitability PKA->CellResponse Modulates Gene Expression IonChannel->CellResponse Leads to Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor

This protocol is for determining the binding affinity (Ki) of a test compound like buspirone for the 5-HT1A receptor.[15]

Objective: To measure the ability of a test compound to displace a known radioligand from the 5-HT1A receptor, thereby determining its inhibitory constant (Ki).[15]

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 cells) or rat hippocampal tissue.[15]

  • Radioligand: [3H]8-OH-DPAT (an agonist).[15]

  • Test Compound: Buspirone.

  • Non-specific Control: 10 µM Serotonin.[15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

  • Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.[15]

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes or homogenize fresh tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet with assay buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[15]

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and 10 µM serotonin.[15]

    • Test Compound: Prepare serial dilutions of buspirone. Add the diluted compound, [3H]8-OH-DPAT, and the membrane preparation to the wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the buspirone concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep 1. Prepare Membranes (Receptor Source) setup 2. Set up Assay Plate (Total, Non-specific, Test Compound) prep->setup incubate 3. Incubate (e.g., 60 min at 25°C) setup->incubate filter 4. Filter and Wash (Separate bound/unbound radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of buspirone.[16][17]

Objective: To quantify changes in serotonin and dopamine levels in a specific brain region (e.g., prefrontal cortex) after systemic buspirone administration.

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), dental cement.

  • Microdialysis Equipment: Guide cannula, microdialysis probe, perfusion pump, fraction collector.[16]

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF; e.g., in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2).[18]

  • Analytical System: HPLC with electrochemical detection.[19]

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Expose the skull and drill a small hole at the coordinates for the target brain region (e.g., prefrontal cortex).

    • Slowly lower the guide cannula to the target depth and secure it with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent and allow the animal to recover for 48-72 hours.[16]

  • Microdialysis Experiment:

    • Gently restrain the recovered rat and replace the dummy cannula with the microdialysis probe.

    • Connect the probe to the perfusion pump and fraction collector.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).[16]

  • Sample Collection:

    • Allow the system to stabilize and collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline.[16]

    • Administer buspirone (e.g., via subcutaneous injection) at the desired dose.

    • Continue collecting dialysate samples for several hours post-administration.[18]

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples using HPLC with electrochemical detection to quantify serotonin and dopamine concentrations.

    • The detector potential should be optimized for the oxidation of the monoamines.[16]

  • Data Analysis and Verification:

    • Calculate the change in neurotransmitter levels as a percentage of the baseline.

    • At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the probe.[16]

Microdialysis_Workflow surgery 1. Surgical Implantation (Guide Cannula in Target Brain Region) recovery 2. Animal Recovery (48-72 hours) surgery->recovery probe_insertion 3. Probe Insertion & Perfusion (Connect to pump and collector) recovery->probe_insertion baseline 4. Baseline Sample Collection (Establish stable levels) probe_insertion->baseline drug_admin 5. Administer Buspirone baseline->drug_admin post_drug_collection 6. Post-Administration Sample Collection drug_admin->post_drug_collection analysis 7. HPLC-ED Analysis (Quantify Neurotransmitters) post_drug_collection->analysis verification 8. Histological Verification (Confirm probe placement) analysis->verification

Caption: In Vivo Microdialysis Experimental Workflow.

References

Application Notes and Protocols: Investigating 3-(2-Fluorophenyl)propionic Acid Derivatives in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluorophenyl)propionic acid is a chemical intermediate recognized for its utility in organic synthesis and as a building block for more complex molecules, including potential pharmaceutical agents.[1][2] While direct evidence of its activity as a kinase inhibitor is not prominent in the public domain, its structural scaffold is of interest in medicinal chemistry. The strategic incorporation of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability and binding affinity to biological targets.[2] This document provides a conceptual framework and generalized protocols for researchers interested in exploring derivatives of this compound as potential kinase inhibitors.

Introduction to this compound

This compound (Figure 1) is a fluorinated organic compound that serves as a versatile precursor in chemical synthesis.[1][2] The presence of a fluorine atom on the phenyl ring can alter the electronic properties and conformational preferences of the molecule, making it a valuable starting material for generating novel compounds with potential biological activity.[2] Phenylpropionic acid scaffolds are present in a variety of biologically active molecules, and their fluorinated analogs are of significant interest in the development of therapeutic agents, including kinase inhibitors.[2]

Figure 1. Chemical Structure of this compound.

Application Note 1: A General Workflow for Kinase Inhibitor Screening

A typical workflow for identifying and characterizing novel kinase inhibitors involves a multi-step process, starting from a large-scale initial screen to more detailed characterization of promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Mechanism of Action A Compound Library B Single-Concentration Kinase Assay A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Hits from Primary Screen C->D E Multi-Concentration Kinase Assay D->E F Determine IC50 Values E->F G Potent Compounds F->G H Screen Against a Panel of Kinases G->H I Determine Kinase Selectivity Profile H->I J Selective Compounds I->J K Cell-Based Assays & Target Engagement J->K L Validate On-Target Activity K->L

Caption: Kinase Inhibitor Screening Workflow.

Application Note 2: Protocol for a General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for a primary screen might be 10 mM, which is then diluted for the assay.

  • Assay Plate Preparation: Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • To initiate the kinase reaction, add 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The final volume of the kinase reaction is 5 µL.

  • Detection of ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation:

Table 1: Hypothetical Primary Screening Data for this compound Derivatives

Compound IDConcentration (µM)% Inhibition of Kinase X
Derivative 11085.2
Derivative 21012.5
Derivative 31092.1
Staurosporine (Control)199.8

Table 2: Hypothetical Dose-Response Data for a "Hit" Compound

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Derivative 30.015.60.25
0.0515.2
0.130.1
0.565.4
188.9
595.3

Application Note 3: Conceptual Signaling Pathway Inhibition

Kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases such as cancer. A common target class is the receptor tyrosine kinases (RTKs), which initiate downstream signaling cascades upon ligand binding.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 RAS RAS P2->RAS Activation Inhibitor Kinase Inhibitor (e.g., Derivative of This compound) Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of a Generic RTK Pathway.

Conclusion

While this compound itself is primarily a synthetic intermediate, its structural motif holds potential for the development of novel kinase inhibitors. The strategic modification of its carboxylic acid functional group can yield a library of derivatives for screening. The protocols and workflows outlined in this document provide a foundational approach for researchers to explore the potential of such compounds in the context of kinase inhibition and drug discovery. The use of robust and well-established assay platforms is crucial for identifying and characterizing promising lead candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Fluorophenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Fluorophenyl)propionic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound include:

  • Palladium-catalyzed cross-coupling reactions: This involves either a Heck coupling of a 2-fluorophenyl halide with an acrylic acid derivative or a Suzuki coupling of a 2-fluorophenylboronic acid with a 3-halopropionic acid derivative.

  • Hydrogenation of 2-Fluorocinnamic Acid: This is a common and often high-yielding method where the double bond of the corresponding cinnamic acid derivative is reduced.

Q2: I am observing low yields in my Heck coupling reaction to form a 2-fluorocinnamic acid precursor. What are the common causes?

A2: Low yields in Heck couplings, especially with electron-rich olefins, can be attributed to several factors:

  • Catalyst Inactivity: The active Pd(0) species might not be forming efficiently or could be deactivating. Ensure your palladium precursor, like Pd(OAc)₂, is of high quality.[1]

  • Poor Oxidative Addition: This step can be slow, particularly with aryl chlorides. Using bulky, electron-rich phosphine ligands can facilitate this step.[1]

  • Side Reactions: Alkene isomerization is a potential side reaction that can be minimized by the addition of bases or silver salts.

Q3: My Suzuki coupling with a 2-fluorophenylboronic acid is sluggish. How can I improve the reaction rate and yield?

A3: Challenges in Suzuki couplings involving fluorinated arylboronic acids can often be overcome by:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often essential to promote the reaction.

  • Base Selection: The choice of base is critical. While weaker bases are sometimes used, for challenging couplings, stronger bases may be necessary.

  • Solvent System: The reaction may benefit from a small amount of water in the solvent system, even in so-called "anhydrous" couplings.

Q4: What are the key parameters to control during the hydrogenation of 2-fluorocinnamic acid?

A4: For a successful hydrogenation of 2-fluorocinnamic acid, consider the following:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of double bonds without affecting other functional groups.[2]

  • Hydrogen Pressure: Adequate hydrogen pressure is crucial for the reaction to proceed to completion.

  • Solvent Choice: Protic solvents like ethanol are commonly used.

  • Temperature: The reaction is typically carried out at room temperature.[2]

Troubleshooting Guides

Heck Coupling Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ensure anhydrous/anaerobic conditions if using sensitive ligands.
Low reaction temperatureGradually increase the reaction temperature, monitoring for product degradation.
Inappropriate ligandScreen different phosphine ligands, particularly bulky, electron-rich ones.
Formation of Side Products Isomerization of the double bondAdd a stronger base or a silver salt to promote the desired reaction pathway.
Homocoupling of the aryl halideLower the reaction temperature and ensure slow addition of the aryl halide.
Difficulty in Purification Residual palladium catalystUse a palladium scavenger resin or perform an activated carbon treatment.
Co-elution with starting materialsOptimize the column chromatography conditions (solvent system, gradient).
Suzuki Coupling Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield Inefficient transmetalationEnsure the base is strong enough to activate the boronic acid.
Catalyst deactivationUse a pre-catalyst or ensure rigorous exclusion of oxygen.
Steric hindrance from the ortho-fluoro groupEmploy a less sterically demanding boronic ester or a more active catalyst system.
Protodeboronation (loss of boronic acid group) Presence of excess water or acidUse anhydrous solvents and a non-acidic workup.
High reaction temperatureLower the reaction temperature and extend the reaction time.
Formation of Homocoupled Byproducts Oxygen contaminationThoroughly degas all solvents and reagents and maintain an inert atmosphere.
Inappropriate catalyst/ligand ratioOptimize the palladium to ligand ratio.
Hydrogenation Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient hydrogen pressureEnsure the system is properly sealed and increase the hydrogen pressure.
Catalyst poisoningUse high-purity starting materials and solvents. If necessary, pre-treat the substrate to remove potential poisons.
Low catalyst loadingIncrease the catalyst loading, but be mindful of potential side reactions.
Reduction of the Aromatic Ring Harsh reaction conditionsUse milder conditions (lower temperature and pressure). Palladium catalysts are generally selective for the double bond.[2]
Formation of Byproducts Over-reduction to the corresponding alcoholMonitor the reaction closely and stop it once the starting material is consumed.
Difficult Filtration of Catalyst Fine catalyst particlesUse a filter aid like Celite to improve filtration efficiency.

Data Presentation

Table 1: Optimization of Heck Coupling Conditions for Aryl Halides with Acrylates (Model System)
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10075
2PdCl₂(PPh₃)₂ (2)-K₂CO₃DMAc12082
3Pd₂(dba)₃ (1)P(o-tol)₃ (4)NaOAcNMP10088
4Pd(OAc)₂ (2)NoneEt₃NDMF10060

Note: This table presents representative data for Heck reactions and should be optimized for the specific synthesis of this compound derivatives.

Table 2: Optimization of Suzuki Coupling Conditions for Aryl Halides with Boronic Acids (Model System)
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O9085
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10092
3PdCl₂(dppf) (2)-Cs₂CO₃DMF8088
4Pd(PPh₃)₄ (3)-K₂CO₃Toluene9070

Note: This table presents representative data for Suzuki reactions and should be optimized for the specific synthesis of this compound derivatives.

Table 3: Optimization of Hydrogenation of Cinnamic Acid Derivatives (Model System)
EntryCatalystSolventH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)
15% Pd/CEthanol1254>99
210% Pd/CMethanol5252>99
3PtO₂Ethyl Acetate3256>99
4Raney NiEthanol1050895

Note: This table presents representative data for hydrogenation reactions and should be optimized for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of 2-Fluorocinnamic Acid
  • Preparation: In a hydrogenation vessel, dissolve 2-fluorocinnamic acid (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 bar) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Heck Coupling to Synthesize 2-Fluorocinnamic Acid Ester
  • Preparation: To a dry reaction flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2 equivalents).

  • Reagent Addition: Add a solution of 1-bromo-2-fluorobenzene (1 equivalent) in a suitable solvent (e.g., DMF), followed by the acrylic acid ester (1.2 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting aryl halide is consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluorocinnamic acid ester. This can then be hydrolyzed to the carboxylic acid.

Protocol 3: General Procedure for Suzuki Coupling
  • Preparation: In a reaction flask, combine 2-fluorophenylboronic acid (1.2 equivalents), the 3-halopropionic acid derivative (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Materials (e.g., Aryl Halide, Olefin) B Add Catalyst System (Pd Source, Ligand) A->B C Add Base and Solvent B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction & Extract E->F G Purify Crude Product (Chromatography) F->G H Characterize Final Product G->H

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Start Low or No Yield Observed Catalyst Is the catalyst active and the ligand appropriate? Start->Catalyst Conditions Are the reaction conditions (temperature, base, solvent) optimal? Catalyst->Conditions  Yes Action_Catalyst Action: - Use fresh catalyst/ligand - Screen different ligands Catalyst->Action_Catalyst  No Reagents Are the starting materials pure and anhydrous? Conditions->Reagents  Yes Action_Conditions Action: - Increase temperature - Screen different bases/solvents Conditions->Action_Conditions  No Action_Reagents Action: - Purify starting materials - Use anhydrous solvents Reagents->Action_Reagents  No Success Yield Improved Reagents->Success  Yes Action_Catalyst->Conditions Action_Conditions->Reagents Action_Reagents->Success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 3-(2-Fluorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with 3-(2-Fluorophenyl)propionic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a carboxylic acid. Like many carboxylic acids with an aromatic ring, its aqueous solubility is expected to be limited, particularly at acidic to neutral pH.[1][2] The presence of the fluorophenyl group contributes to its hydrophobic nature, which can reduce its solubility in water. However, its solubility is highly dependent on the pH of the aqueous medium.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly influenced by pH due to its carboxylic acid moiety. At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form, which is less soluble. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more polar and thus more water-soluble carboxylate salt.[3][4][5]

Q3: What is the estimated pKa of this compound?

Q4: What are the primary methods to improve the aqueous solubility of this compound?

A4: The main strategies to enhance the solubility of this compound in aqueous buffers include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid into its more soluble salt form.[4][][7]

  • Co-solvency: Using a mixture of water and a miscible organic solvent (co-solvent) to increase the solubility.[3][][8]

  • Salt Formation: Preparing a solid salt of the compound prior to dissolution.[7][9][10][11]

  • Use of Solubilizing Excipients: Employing agents like cyclodextrins to form inclusion complexes that enhance solubility.[12][13][14][15]

Q5: Which co-solvents are recommended for this compound?

A5: Common water-miscible co-solvents that can be effective include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[] The choice of co-solvent will depend on the specific application, required concentration, and any potential downstream effects on the experiment (e.g., cell toxicity).

Q6: Can I use heat to dissolve this compound?

A6: Gentle heating can aid in the dissolution process. However, be aware that the compound may precipitate out of solution upon cooling to room temperature if the concentration exceeds its solubility at that temperature. Always check the stability of the compound at elevated temperatures to avoid degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in aqueous buffer. The pH of the buffer is too low (below the pKa).Gradually increase the pH of the buffer by adding a dilute base (e.g., 1 M NaOH) dropwise while stirring. Aim for a pH at least 1-2 units above the estimated pKa (e.g., pH 6.5-7.5).
The concentration of the compound is too high for the chosen buffer.Try preparing a more dilute solution. Alternatively, employ a co-solvent or other solubilization technique.
Precipitation occurs when a stock solution (in organic solvent) is added to an aqueous buffer. The final concentration of the compound in the aqueous buffer is above its solubility limit.Lower the final concentration of the compound in the buffer.
The percentage of the organic co-solvent in the final solution is too low to maintain solubility.Increase the proportion of the co-solvent in the final aqueous buffer, if permissible for your experiment.
"Salting out" effect due to high salt concentration in the buffer.Consider using a buffer with a lower ionic strength.
Solution becomes cloudy over time. The compound is slowly precipitating out of a supersaturated solution.The solution is not stable at that concentration and temperature. Prepare a fresh solution before use or reduce the concentration.
The pH of the solution has changed (e.g., due to CO2 absorption from the air).Re-check and adjust the pH of the solution. Ensure the buffer has sufficient buffering capacity.

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
pH Solubility (mg/mL) Form
3.0< 0.1Predominantly Neutral
4.5 (pKa)~ 0.550% Neutral, 50% Ionized
6.0~ 5Predominantly Ionized
7.4> 20Predominantly Ionized

Note: These are representative values and should be confirmed experimentally.

Table 2: Effect of Co-solvents on the Solubility of this compound in a pH 7.4 Phosphate Buffer at 25°C
Co-solvent Concentration (% v/v) Solubility (mg/mL)
None0> 20
Ethanol10> 50
Ethanol20> 100
Propylene Glycol10> 40
Propylene Glycol20> 80
PEG 40010> 60
PEG 40020> 120

Note: These are representative values and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To prepare a solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Weigh the desired amount of this compound.

  • Add the compound to a volume of the aqueous buffer that is less than the final desired volume (e.g., 80% of the final volume).

  • Place the mixture on a stir plate and begin stirring. You will likely observe that the compound does not fully dissolve.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the compound completely dissolves and the desired pH is reached (typically pH > 6.5).

  • Once the compound is dissolved and the pH is stable, transfer the solution to a volumetric flask and add the aqueous buffer to reach the final desired volume.

  • Mix the solution thoroughly.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To prepare a stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Co-solvent (e.g., Ethanol, DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer or sonicator

  • Volumetric flasks and pipettes

Methodology:

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a small volume of the chosen co-solvent. Use a vortex mixer or sonicator to aid dissolution if necessary. This will be your concentrated stock solution.

  • To prepare the working solution, slowly add the stock solution to the aqueous buffer while stirring.

  • It is crucial to ensure that the final concentration of the co-solvent in the aqueous buffer is kept to a minimum to avoid any unwanted effects in your experiment.

Protocol 3: Solubility Enhancement by Salt Formation

Objective: To prepare a sodium salt of this compound to improve its aqueous solubility.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Rotary evaporator

  • Stir plate and stir bar

Methodology:

  • Dissolve a known molar amount of this compound in ethanol.

  • In a separate container, dissolve one molar equivalent of NaOH in a minimal amount of water or ethanol.

  • Slowly add the NaOH solution to the stirred solution of the carboxylic acid.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Remove the solvent using a rotary evaporator to obtain the solid salt.

  • The resulting sodium 3-(2-fluorophenyl)propionate salt can then be dissolved directly in the aqueous buffer.

Visualizations

Solubility_pH_Dependence cluster_low_pH Low pH ( < pKa ) cluster_high_pH High pH ( > pKa ) Low_pH R-COOH (Protonated Form) Low_Solubility Poorly Soluble Low_pH->Low_Solubility Precipitation High_pH R-COO⁻ (Deprotonated Form) Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H⁺ High_Solubility Highly Soluble High_pH->High_Solubility Dissolution

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Co_solvency_Workflow start Start: Insoluble Compound dissolve Dissolve Compound in 100% Co-solvent (e.g., DMSO, Ethanol) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Add Stock Solution to Aqueous Buffer (while stirring) stock->dilute final Final Solution: Soluble Compound in Aqueous Buffer + Low % Co-solvent dilute->final

Caption: Workflow for using a co-solvent to prepare an aqueous solution.

Troubleshooting_Flowchart start Compound does not dissolve in buffer check_ph Is pH > pKa + 1.5? start->check_ph increase_ph Increase pH with dilute base check_ph->increase_ph No check_concentration Is concentration too high? check_ph->check_concentration Yes increase_ph->check_ph use_cosolvent Try adding a co-solvent reduce_concentration Lower the concentration use_cosolvent->reduce_concentration check_concentration->use_cosolvent Yes success Solubilized check_concentration->success No reduce_concentration->success

Caption: A logical troubleshooting workflow for solubility issues.

References

Technical Support Center: Purification of 3-(2-Fluorophenyl)propionic Acid Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-(2-Fluorophenyl)propionic acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a crystalline solid, are recrystallization and column chromatography.[1][2] For thermally stable compounds, distillation under reduced pressure can also be a viable option.

Q2: What are the likely impurities in my crude this compound?

A2: While specific impurities depend on the synthetic route, they typically include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized from a malonic ester derivative, unreacted malonic ester and its hydrolyzed byproducts could be present.[3] A synthesis of a similar compound, 3-(2-bromophenyl)propionic acid, mentions the removal of a major impurity constituting about 10% of the crude product.[2]

Q3: How do I choose the best purification method?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Recrystallization is often the first choice for solid compounds when impurities have different solubilities than the desired product in a particular solvent system. It is efficient for removing small amounts of impurities and can be scaled up.[4]

  • Column chromatography is useful for separating complex mixtures with multiple components or when impurities have similar solubility to the product.[5] It offers high resolution but can be more time-consuming and require larger volumes of solvent for large-scale purifications.

  • Distillation is suitable for liquid products or low-melting solids that are thermally stable and have a significantly different boiling point from the impurities.

Q4: Which analytical techniques are recommended to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the purity of phenylpropionic acid derivatives.[6][7] Other useful methods include Gas Chromatography (GC) if the compound is volatile or can be derivatized, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure and detect impurities. Melting point analysis can also provide a good indication of purity; a sharp melting point range close to the literature value suggests high purity.[8]

Troubleshooting Guides

Recrystallization Issues

Q: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Then, allow it to cool down more slowly.

  • Solution 2: Slow Cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of pure crystals.[9]

  • Solution 3: Scratch the Inner Surface. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Solution 4: Add a Seed Crystal. If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.

Q: The yield of my recrystallized product is very low. How can I improve it?

A: Low yield can result from using too much solvent, premature crystallization, or incomplete crystallization.

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]

  • Solution 2: Prevent Premature Crystallization. Ensure all your glassware (funnel, filter flask) is pre-heated when performing a hot filtration step to remove insoluble impurities.

  • Solution 3: Maximize Crystal Recovery. After slow cooling to room temperature, cool the solution in an ice bath to maximize the precipitation of the product before filtration.[9]

  • Solution 4: Concentrate the Mother Liquor. The filtrate (mother liquor) after the first filtration may still contain a significant amount of dissolved product. Concentrating the mother liquor by evaporating some of the solvent and cooling again can yield a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Issues

Q: My compounds are not separating well on the column (poor resolution). What can I adjust?

A: Poor resolution in column chromatography can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Solution 1: Optimize the Solvent System. The ideal solvent system should provide a good separation of spots on a Thin Layer Chromatography (TLC) plate, with the desired compound having an Rf value between 0.25 and 0.35.[10] If the compounds are moving too quickly, decrease the polarity of the mobile phase. If they are moving too slowly, increase the polarity.

  • Solution 2: Proper Column Packing. Ensure the column is packed uniformly without any air bubbles or cracks to allow for even flow of the mobile phase.

  • Solution 3: Avoid Overloading. Use an appropriate amount of crude product for the size of your column. As a general rule, the ratio of adsorbent to crude product should be at least 30:1 by weight.

Quantitative Data Summary

The following tables provide recommended solvent systems and conditions for the purification of compounds structurally similar to this compound, which can be used as a starting point for optimization.

Table 1: Recommended Recrystallization Solvent Systems

Compound ClassSolvent SystemPurity AchievedReference
Halogenated Phenylpropionic AcidsEthyl Acetate / n-Heptane>98%[2]
Trifluoromethyl Phenylpropionic AcidPetroleum Ether, n-Hexane, or Cyclohexane>99.7%[11]
General Carboxylic AcidsEthanol, n-Hexane/Acetone, n-Hexane/THFN/A

Table 2: Recommended Column Chromatography Conditions

Stationary PhaseMobile Phase (Eluent)Compound TypeReference
Silica GelCyclohexane / Ethyl AcetateNormal Polarity Compounds[12]
Silica GelEthyl Acetate / HexaneNormal Polarity Compounds[12]
Silica GelMethanol / DichloromethanePolar Compounds[12]
Fluorophenyl Phase (RP-HPLC)Acetonitrile / Water with bufferFor analytical separation[13]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/n-Heptane)

This protocol is adapted from a procedure for a structurally similar compound and may require optimization.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization - Step 1 (Impurity Precipitation): Add the less polar solvent (e.g., n-heptane) dropwise to the hot solution until it becomes slightly cloudy. Re-heat gently until the solution is clear again. Allow the solution to cool slowly to room temperature. If impurities precipitate, they can be filtered off at this stage.

  • Crystallization - Step 2 (Product Precipitation): If the product is intended to crystallize from the mixed solvent, allow the clear, hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (or the cold solvent mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvents.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[10]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity IsSolid Is it a solid? AssessPurity->IsSolid ColumnChrom Column Chromatography AssessPurity->ColumnChrom Complex Mixture Recrystallize Recrystallization IsSolid->Recrystallize Yes Distill Distillation (if applicable) IsSolid->Distill No/Low Melting AnalyzeFractions Analyze Purity (TLC/HPLC) Recrystallize->AnalyzeFractions ColumnChrom->AnalyzeFractions Distill->AnalyzeFractions PureProduct Pure Product AnalyzeFractions->PureProduct

Caption: A general workflow for the purification of crude this compound.

TroubleshootingRecrystallization cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for Low Yield cluster_solutions3 Solutions for No Crystals Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Product Oiled Out Problem->OilingOut Oiling LowYield Low Yield Problem->LowYield Low Yield NoCrystals No Crystals Form Problem->NoCrystals No Crystals Success Successful Crystallization Problem->Success No Reheat Re-heat & Add Solvent OilingOut->Reheat SlowCool Cool Slowly OilingOut->SlowCool MinSolvent Minimize Solvent LowYield->MinSolvent CoolIce Cool in Ice Bath LowYield->CoolIce MotherLiquor Concentrate Mother Liquor LowYield->MotherLiquor Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Evaporate Evaporate Some Solvent NoCrystals->Evaporate

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of complex NMR spectra of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of ¹⁹F NMR spectroscopy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the acquisition and interpretation of ¹⁹F NMR spectra.

Issue 1: Distorted Spectrum Baseline

Q: Why is the baseline of my ¹⁹F NMR spectrum rolling, curved, or otherwise distorted?

A: A distorted baseline is a frequent artifact in ¹⁹F NMR spectroscopy that can significantly hinder accurate phasing and integration of signals.[1] Several factors can contribute to this issue:

  • Large Spectral Width: The ¹⁹F nucleus has a very broad chemical shift range, and acquiring a spectrum over a large spectral width can often lead to baseline distortions.[1]

  • Incorrect Phase Correction: Applying a large first-order phase correction, often a consequence of a delay between the excitation pulse and acquisition, can introduce a rolling baseline.[1][2] This can be particularly problematic with wide spectra.

  • Acoustic Ringing: The high-power radiofrequency pulse can induce mechanical vibrations in the NMR probe, a phenomenon known as acoustic ringing.[3] These vibrations generate spurious signals that are detected by the coil, leading to oscillations in the initial part of the Free Induction Decay (FID) and resulting in baseline problems.[1][3] This is more pronounced at high magnetic fields and for low-frequency nuclei.[3]

  • Probe Background Signals: Broad signals originating from fluorine-containing materials within the NMR probe itself, such as Teflon components, can contribute to an uneven and broad baseline hump.[1][4]

Troubleshooting Steps:

  • Optimize Spectral Width: If possible, reduce the spectral width to only include the regions of interest.

  • Adjust Acquisition Parameters: Increase the acquisition delay (de on Bruker systems) to allow for the decay of acoustic ringing before detection begins. This may, however, necessitate a larger first-order phase correction.[5]

  • Use Specific Pulse Sequences: Employ pulse sequences designed to minimize acoustic ringing, such as the "aring" or "aring2" pulse programs available on Bruker spectrometers.[5]

  • Backward Linear Prediction: For existing data with a distorted baseline due to a truncated FID, backward linear prediction can be used to reconstruct the initial data points.

  • Careful Phasing: Manually phase the spectrum carefully. If a large first-order phase correction is required, it may indicate an issue with the acquisition setup. Automatic phasing routines can sometimes fail with distorted baselines.[2]

  • Identify Probe Background: To confirm if a broad hump is from the probe, acquire a spectrum of a fluorine-free solvent under the same conditions. If the signal persists, it is a background signal.

Issue 2: Appearance of Unexpected or Complex Multiplets

Q: My spectrum shows more complex splitting patterns than expected, or what appears to be "virtual coupling." What is the cause?

A: The appearance of unexpectedly complex multiplets in ¹⁹F NMR spectra often arises from second-order effects. These effects become significant when the chemical shift difference (in Hertz) between two coupled nuclei is not much larger than their scalar coupling constant (J).[6] In fluorinated compounds, where large one-bond and through-space F-F couplings are common, second-order effects are frequently observed.

Troubleshooting and Analysis Workflow:

The following workflow can be used to analyze and deconstruct complex multiplets arising from second-order effects:

G Workflow for Analyzing Complex Multiplets A Observe Complex Multiplet in 1D ¹⁹F Spectrum B Acquire Spectrum at a Higher Magnetic Field A->B Increases Δν C Analyze ¹H-Decoupled ¹⁹F Spectrum A->C Simplifies spectrum D Perform 2D NMR Experiments (e.g., ¹H-¹⁹F HETCOR, ¹⁹F-¹⁹F COSY) A->D Resolve correlations E Use Spectral Simulation Software B->E C->E D->E F Extract Chemical Shifts and Coupling Constants E->F Iterative fitting

Caption: A logical workflow for diagnosing and interpreting complex multiplets in ¹⁹F NMR spectra.

Detailed Steps:

  • Acquire Data at a Higher Field: If available, re-acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion (Δν in Hz) while the J-coupling (in Hz) remains constant. This can simplify the spectrum to a first-order approximation.

  • ¹H Decoupling: Acquire a ¹H-decoupled ¹⁹F spectrum to remove all H-F couplings, which can help in identifying the F-F coupling networks.

  • 2D NMR Spectroscopy:

    • ¹H-¹⁹F HETCOR: This experiment is highly effective for identifying which protons are coupled to which fluorine nuclei.[7]

    • ¹⁹F-¹⁹F COSY: This experiment will reveal which fluorine nuclei are coupled to each other.

  • Spectral Simulation: Use NMR simulation software to build a spin system with estimated chemical shifts and coupling constants. By iteratively adjusting these parameters and comparing the simulated spectrum to the experimental one, a good fit can be achieved, allowing for the extraction of accurate NMR parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical ranges for H-F and F-F coupling constants?

A: Coupling constants in fluorinated compounds are highly dependent on the number of intervening bonds, stereochemistry, and the nature of the substituents. They are generally larger than H-H couplings.[8]

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹JCF1160 - 370Large and useful for identifying directly bonded carbons.
²JHF (geminal)240 - 80Highly dependent on geometry.
²JFF (geminal)2150 - 350Very large, often leading to second-order effects.
³JHF (vicinal)30 - 40Follows a complex Karplus-type relationship.
³JFF (vicinal)30 - 140Relationship with dihedral angle is not a simple Karplus curve.
⁴JHF / ⁴JFF (long-range)40 - 20Often observed, especially through π-systems.
⁵JHF / ⁵JFF (long-range)50 - 10Can provide valuable structural information.

Q2: How does conformational exchange affect ¹⁹F NMR spectra?

A: The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment.[9][10] Conformational changes in a molecule that occur on the NMR timescale can lead to observable effects in the spectrum. The appearance of the spectrum depends on the rate of exchange (k_ex) relative to the difference in chemical shift (Δν) between the two exchanging conformations.

G Effect of Conformational Exchange Rate on NMR Spectrum A Conformational Exchange B Slow Exchange (k_ex << Δν) A->B C Intermediate Exchange (k_ex ≈ Δν) A->C D Fast Exchange (k_ex >> Δν) A->D E Two sharp peaks observed B->E F Broad, coalesced peak C->F G One sharp, averaged peak D->G

Caption: Relationship between the rate of conformational exchange and the resulting NMR lineshape.

  • Slow Exchange: If the exchange is slow, separate sharp signals for each conformer will be observed.

  • Intermediate Exchange: When the rate of exchange is comparable to the frequency difference, the signals will broaden and may coalesce into a single broad peak.[10]

  • Fast Exchange: At high exchange rates, a single sharp peak is observed at a chemical shift that is the weighted average of the chemical shifts of the individual conformers.

Variable temperature (VT) NMR is a powerful tool for studying conformational exchange. By changing the temperature, the rate of exchange can be manipulated, allowing for the observation of the different exchange regimes.

Q3: How reliable are computational methods for predicting ¹⁹F NMR chemical shifts?

A: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a valuable tool for predicting ¹⁹F NMR chemical shifts.[11] However, their accuracy depends on the chosen methodology.

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR shielding constants.[12]

  • Functional and Basis Set: The choice of DFT functional and basis set is critical. For fluorinated aromatic compounds, the B3LYP functional with the 6-31+G(d,p) basis set has been shown to provide a good balance of accuracy and computational cost.[11] A recommended approach for a broader range of organofluorine compounds is the ωB97XD functional with the aug-cc-pvdz basis set, which has demonstrated a root-mean-square error of around 3.57 ppm.[13][14]

  • Linear Scaling: To improve accuracy, it is common practice to compute the absolute isotropic shielding values for a set of known compounds and perform a linear regression against their experimental chemical shifts. This allows for the removal of systematic errors in the calculations.[11]

Key Considerations:

  • Calculations are typically performed on optimized geometries of the molecules.

  • Solvation effects can be included using implicit solvent models.

  • For flexible molecules, it may be necessary to calculate the chemical shifts for multiple low-energy conformers and compute a population-weighted average.

Experimental Protocols

¹H-¹⁹F HETCOR (Heteronuclear Correlation) Spectroscopy

This 2D NMR experiment is used to identify scalar couplings between ¹H and ¹⁹F nuclei, providing invaluable information for assigning signals in complex spectra.

Methodology:

The ¹H-¹⁹F HETCOR experiment is a robust method for establishing correlations between protons and fluorine atoms.[7] A phase-sensitive, ¹⁹F-detected experiment is often preferred due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.[15]

Pulse Sequence Diagram:

A representative pulse sequence for a ¹⁹F-detected z-filtered 2D ¹H, ¹⁹F HETCOR experiment is shown below.[16]

G cluster_1 cluster_2 H1 90°(x) H2 180°(x) H1->H2 t₁ evolution t1_half_1 t₁/2 t1_half_2 t₁/2 H3 90°(x) F3 90°(φ2) F1 90°(φ1) F1->F3 J-coupling evolution delta_2 Δ F2 180°(x) F4 Acquisition F3->F4 Detection t0 delta_1 Δ

Caption: A simplified representation of a ¹H-¹⁹F HETCOR pulse sequence.

Key Experimental Parameters:

  • Pulse Widths: Calibrated 90° pulse widths for both ¹H and ¹⁹F channels are required.

  • Spectral Widths: The spectral widths in both the F1 (¹H) and F2 (¹⁹F) dimensions should be set to encompass all signals of interest.

  • Evolution Delay (Δ): The delay for the evolution of the JHF coupling is typically set to 1/(2*J), where J is the expected average one-bond H-F coupling constant (e.g., for a 50 Hz coupling, Δ would be 10 ms).

  • Number of Increments (F1): The number of increments in the indirect dimension (t₁) determines the resolution in the ¹H dimension.

  • Number of Scans (F2): The number of scans per increment will depend on the sample concentration and desired signal-to-noise ratio.

Step-by-Step Acquisition Guide (Conceptual):

  • Sample Preparation: Prepare the sample in a suitable deuterated solvent.

  • Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹⁹F spectra to determine the spectral widths and transmitter offsets.

  • Load HETCOR Parameter Set: Load a standard ¹H-¹⁹F HETCOR parameter set on the spectrometer.

  • Set Spectral Parameters: Input the determined spectral widths and transmitter offsets for both nuclei.

  • Set Evolution Delay: Set the evolution delay based on the expected H-F coupling constant.

  • Set Acquisition Parameters: Define the number of scans and increments.

  • Start Acquisition: Begin the 2D experiment.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected to yield the 2D correlation spectrum.

References

Minimizing side-product formation during Friedel-Crafts reactions with propanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Reactions with Propanoic Acids

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for minimizing side-product formation during Friedel-Crafts reactions involving propanoic acid and its derivatives (propionyl chloride, propanoic anhydride).

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products when using propanoic acid derivatives in Friedel-Crafts acylation?

A1: The primary side-products in Friedel-Crafts acylation with propanoic acid derivatives include:

  • Isomeric Products: Acylation of a substituted aromatic ring can result in ortho-, meta-, and para-isomers. The distribution of these isomers is dependent on the directing effects of the substituents on the aromatic ring, the catalyst used, and the reaction temperature. For activated rings, para-substitution is often highly favored.

  • Polysubstituted Products: Although less common than in Friedel-Crafts alkylation, polysubstitution can occur, particularly with highly activated aromatic rings and when an excess of the acylating agent is used. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[1]

  • Products from Rearrangement: Unlike Friedel-Crafts alkylation, rearrangements of the acylium ion are not a concern as it is stabilized by resonance.[1]

  • Products from Competing Reactions: At higher temperatures, side-reactions such as the cleavage of activating groups (e.g., demethylation of anisole) can occur, leading to undesired byproducts.

Q2: How can I maximize the yield of the desired para-isomer and minimize ortho and meta isomers?

A2: To enhance the regioselectivity for the para-product, consider the following:

  • Choice of Catalyst: The steric bulk of the catalyst can influence isomer distribution. Bulkier Lewis acids or solid acid catalysts with shape-selective pores (e.g., zeolites) can favor the formation of the sterically less hindered para-isomer.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity for the thermodynamically favored para-product.

  • Solvent Selection: The polarity of the solvent can affect the transition state energies for the formation of different isomers. Experimenting with different solvents may improve regioselectivity.

Q3: Can I use propanoic acid directly for the acylation, or should I use propionyl chloride or propanoic anhydride?

A3: While direct acylation with carboxylic acids is possible using certain catalysts like polyphosphoric acid or some solid acids, it generally requires harsher conditions (higher temperatures).[2] Propionyl chloride and propanoic anhydride are more reactive and are typically used with a Lewis acid catalyst like aluminum chloride (AlCl₃) under milder conditions.[3][4] For laboratory-scale synthesis where high yield and purity are critical, propionyl chloride or propanoic anhydride are the preferred acylating agents.

Q4: What are some "greener" or more sustainable alternatives to traditional Lewis acid catalysts like AlCl₃?

A4: There is a growing interest in developing more environmentally friendly catalytic systems for Friedel-Crafts acylation. Some alternatives include:

  • Solid Acid Catalysts: Zeolites (e.g., H-Y, H-beta), clays, and sulfated zirconia are reusable, less corrosive, and can lead to cleaner reactions with easier product work-up.[2][5]

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) are water-stable Lewis acids that can be used in catalytic amounts.

  • Ionic Liquids: Certain ionic liquids can function as both the solvent and the catalyst, offering a recyclable reaction medium.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. 2. Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups on the aromatic ring can inhibit the reaction. 3. Insufficient Catalyst: In acylation, the ketone product forms a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst.[4]1. Ensure all glassware is flame-dried, and use anhydrous solvents and fresh, high-purity Lewis acid. 2. Consider using a more activated aromatic substrate if possible, or explore alternative synthetic routes. 3. Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.
Formation of Multiple Isomers 1. Suboptimal Reaction Temperature: Higher temperatures can lead to a less selective reaction. 2. Inappropriate Catalyst: The catalyst may not be sterically bulky enough to favor the formation of a single isomer.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable para-isomer. 2. Experiment with different Lewis acids or solid acid catalysts that have shape-selective properties.
Charring or Darkening of the Reaction Mixture 1. Reaction is too Exothermic: The reaction between the acylating agent and the Lewis acid can be highly exothermic, leading to decomposition. 2. Reaction Temperature is too High: Elevated temperatures can cause degradation of the starting materials or products.1. Control the rate of addition of the acylating agent to the catalyst suspension, and maintain a low temperature using an ice bath during the addition. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficult Product Isolation/Purification 1. Incomplete Quenching: The aluminum chloride-ketone complex may not be fully hydrolyzed. 2. Emulsion Formation during Work-up: This can make phase separation challenging.1. Ensure the reaction mixture is poured into a vigorously stirred mixture of ice and concentrated acid to completely break up the complex. 2. Add a saturated brine solution to help break up emulsions during the aqueous work-up.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield and regioselectivity of the Friedel-Crafts propionylation. The following table provides representative data for the acylation of anisole with propanoic anhydride.

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity for p-methoxypropiophenone (%)
20% TPA/AlSBA-1511044898
AlCl₃252>95~95
FeCl₃806~85~92
Zeolite H-Beta1508~70>99

Data is compiled and representative based on literature values.[2] TPA/AlSBA-15 is a tungstophosphoric acid-modified mesoporous silica.

Experimental Protocols

Optimized Protocol for the Synthesis of 4'-Methoxypropiophenone

This protocol describes the Friedel-Crafts acylation of anisole with propionyl chloride using aluminum chloride as the catalyst, optimized for high yield and selectivity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Propionyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: In the dropping funnel, place a solution of propionyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: In the dropping funnel, place a solution of anisole (1.0 equivalent) in anhydrous DCM. Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Flame-Dried Glassware under Inert Gas prep_reagents->setup_glassware cool_catalyst Cool AlCl3 Suspension to 0 °C setup_glassware->cool_catalyst add_acyl Add Propionyl Chloride Dropwise at 0 °C cool_catalyst->add_acyl add_substrate Add Anisole Solution Dropwise at 0 °C add_acyl->add_substrate react_rt Stir at Room Temperature (Monitor by TLC) add_substrate->react_rt quench Quench with Ice and Conc. HCl react_rt->quench extract Extract with DCM quench->extract wash Wash with Water, NaHCO3, and Brine extract->wash dry_isolate Dry and Evaporate Solvent wash->dry_isolate purify Purify by Recrystallization or Chromatography dry_isolate->purify

Caption: Experimental workflow for a Friedel-Crafts acylation reaction.

troubleshooting_logic start Low Product Yield? check_catalyst Is the Catalyst Active and Anhydrous? start->check_catalyst check_substrate Is the Aromatic Ring Sufficiently Activated? start->check_substrate check_stoichiometry Is Catalyst Stoichiometry Adequate (≥1 eq)? start->check_stoichiometry check_catalyst->check_substrate Yes solution_catalyst Use Fresh, Anhydrous Lewis Acid check_catalyst->solution_catalyst No check_substrate->check_stoichiometry Yes solution_substrate Use a More Activated Substrate or Alternative Route check_substrate->solution_substrate No solution_stoichiometry Increase Catalyst Loading check_stoichiometry->solution_stoichiometry No

References

Scaling up the synthesis of 3-(2-Fluorophenyl)propionic acid for industrial production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-(2-Fluorophenyl)propionic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in industrial production?

A1: this compound is a crucial organic intermediate.[1] Its structure, which includes a fluorine atom on the phenyl ring, makes it a valuable component in the creation of advanced materials and pharmaceuticals.[1] In drug development, it serves as a key building block for synthesizing new drug candidates.[1]

Q2: What are the basic physical and chemical properties of this compound?

A2: It is a solid at room temperature with a molecular weight of 168.17 g/mol . For safe handling, it is important to note its hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). It should be stored in a dry, sealed container at room temperature.[2]

Q3: What are the main synthesis routes for this compound suitable for industrial scale-up?

A3: A highly effective method for industrial production is a one-pot synthesis starting from 2-fluorobenzaldehyde and a malonic acid derivative, such as isopropylidene malonate. This process involves a sequence of condensation, reduction, hydrolysis, and decarboxylation reactions.[3][4] An alternative route involves the reaction of 2-fluorobenzyl halide with a malonate ester, followed by hydrolysis and decarboxylation.[5]

Q4: What are the critical safety precautions to consider during the industrial-scale synthesis?

A4: Industrial synthesis can involve hazardous materials and conditions. For instance, some routes may use corrosive and pungent raw materials, or require high temperatures and pressures, which demand specialized equipment and stringent safety protocols.[3][4] It is essential to have proper ventilation, personal protective equipment (PPE), and emergency procedures in place.

Experimental Protocols

Method 1: One-Pot Synthesis from 2-Fluorobenzaldehyde

This protocol is adapted from an industrialized synthesis method for the analogous 3-(2-bromophenyl)propionic acid.[3][4]

Step 1: Reaction Setup

  • In a suitable reactor, add triethylamine.

  • While maintaining the temperature between 15-40°C, slowly add formic acid. The solution will gradually become clear.

Step 2: Condensation and Reduction

  • To the reactor, add isopropylidene malonate followed by 2-fluorobenzaldehyde.

  • Heat the reaction mixture to 95-100°C and stir for 2-4 hours.

  • Monitor the reaction's completion by a suitable analytical method (e.g., HPLC, GC).

Step 3: Work-up and Isolation of Crude Product

  • Cool the reactor to 20-35°C.

  • Quench the reaction by adding water, followed by concentrated hydrochloric acid, while keeping the temperature between 15-35°C.

  • Stir the mixture for 2-3 hours.

  • Filter the resulting solid and dry it at 45-50°C to obtain the crude this compound.

Step 4: Purification by Recrystallization

  • Dissolve the crude product in ethyl acetate.

  • Add n-heptane to induce the crystallization of impurities.

  • Filter the solution to remove the solid impurities.

  • Concentrate the filtrate and add more n-heptane to crystallize the final product.

  • Filter the purified product and dry it under vacuum at 45-50°C.

Data Presentation

Table 1: Summary of a Representative One-Pot Synthesis Batch (Adapted from a similar process) [3][4]

ParameterValue
Starting Material2-Fluorobenzaldehyde
Key ReagentsIsopropylidene malonate, Triethylamine, Formic Acid
Reaction Temperature95-100°C
Reaction Time2-4 hours
Purification MethodRecrystallization (Ethyl Acetate/n-Heptane)
Expected Purity>98%
Expected Yield>72%

Troubleshooting Guides

Problem 1: Low Yield of Crude Product

Potential Cause Recommended Solution
Incomplete Reaction * Verify the quality of starting materials and reagents. * Ensure the reaction temperature is maintained at 95-100°C. * Extend the reaction time and monitor for completion.
Side Reactions * Strictly control the temperature during the addition of formic acid to triethylamine to avoid unwanted side reactions. * Ensure the quality of 2-fluorobenzaldehyde, as impurities can lead to side products.
Loss during Work-up * Ensure the pH is sufficiently acidic during the hydrochloric acid addition to fully precipitate the product. * Wash the filtered crude product with a minimal amount of cold water to reduce loss.

Problem 2: Low Purity After Recrystallization

Potential Cause Recommended Solution
Inefficient Impurity Removal * Adjust the ratio of ethyl acetate to n-heptane. A common starting point is a 1:2 to 1:3 ratio.[3] * Perform a two-step crystallization: first, crystallize and remove the bulk of impurities, then concentrate the mother liquor and recrystallize to isolate the product.[3] * Ensure the solution is cooled slowly to allow for the formation of pure crystals.
Co-precipitation of Product * During the first crystallization to remove impurities, use a higher proportion of ethyl acetate to keep the desired product dissolved.
Presence of a Major Impurity * A common impurity in similar syntheses can be around 10% before purification.[3] If standard recrystallization is ineffective, consider alternative purification methods like column chromatography for a portion of the material to identify the impurity, which can help optimize the recrystallization process.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation cluster_purification Purification Stage reagents 1. Mix Triethylamine and Formic Acid addition 2. Add Isopropylidene Malonate and 2-Fluorobenzaldehyde reagents->addition reaction 3. Heat to 95-100°C for 2-4 hours addition->reaction quench 4. Quench with Water and HCl reaction->quench filtration1 5. Filter Crude Product quench->filtration1 drying1 6. Dry Crude Product filtration1->drying1 dissolve 7. Dissolve in Ethyl Acetate drying1->dissolve crystallize_impurities 8. Add n-Heptane to Crystallize Impurities dissolve->crystallize_impurities filtration2 9. Filter off Impurities crystallize_impurities->filtration2 concentrate 10. Concentrate Filtrate filtration2->concentrate crystallize_product 11. Add n-Heptane to Crystallize Product concentrate->crystallize_product filtration3 12. Filter Final Product crystallize_product->filtration3 drying2 13. Dry Final Product filtration3->drying2 troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues start Start of Troubleshooting low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No incomplete_reaction Check Reagent Quality and Reaction Conditions low_yield->incomplete_reaction Yes recrystallization_inefficient Adjust Solvent Ratio and Cooling Rate low_purity->recrystallization_inefficient Yes end Problem Resolved low_purity->end No workup_loss Optimize pH and Washing Steps incomplete_reaction->workup_loss workup_loss->end major_impurity Consider Alternative Purification Methods recrystallization_inefficient->major_impurity major_impurity->end

References

Validation & Comparative

A Comparative Analysis of 3-(2-Fluorophenyl)propionic Acid and Ibuprofen for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), propionic acid derivatives represent a cornerstone of pain and inflammation management.[1][2] This guide provides a detailed comparative analysis of the well-established NSAID, ibuprofen, and a less-characterized compound, 3-(2-fluorophenyl)propionic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their chemical properties, mechanisms of action, and the available, albeit limited, comparative data.

While ibuprofen is a widely studied and utilized therapeutic agent, this compound is primarily recognized as a chemical intermediate in organic synthesis.[3] A significant scarcity of public domain experimental data on the biological activities of this compound necessitates a partially speculative comparison based on its structural similarity to other fluorinated propionic acid derivatives, such as flurbiprofen.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of both molecules.

PropertyThis compoundIbuprofen
IUPAC Name 3-(2-fluorophenyl)propanoic acid[4]2-[4-(2-methylpropyl)phenyl]propanoic acid
Molecular Formula C₉H₉FO₂[4]C₁₃H₁₈O₂
Molecular Weight 168.17 g/mol [4]206.28 g/mol
Appearance Not publicly availableWhite crystalline powder
pKa Not publicly available4.4-5.2

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for propionic acid derivatives, including ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes.[1][5][6][7] These enzymes, COX-1 and COX-2, are crucial for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxane A2.[5][6][8]

Prostaglandins are key mediators of inflammation, pain, and fever.[5][9] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, which is typically induced at sites of inflammation.[1][6] Conversely, the inhibition of the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions like protecting the gastric mucosa, is associated with undesirable side effects such as gastrointestinal disturbances.[1][9]

Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5][6][8][9] The S-enantiomer of ibuprofen is the more pharmacologically active form.[8]

Due to the lack of experimental data, the precise mechanism of action for this compound remains uncharacterized. However, its structural similarity to ibuprofen and other propionic acid derivatives suggests a potential for COX inhibition. The presence of a fluorine atom on the phenyl ring, as seen in the related compound flurbiprofen, can influence the potency and selectivity of COX inhibition.[10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI Mucosal\nProtection GI Mucosal Protection COX1->GI Mucosal\nProtection COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 PGH2->Thromboxane Thromboxane Synthase Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Platelet Aggregation Platelet Aggregation Thromboxane->Platelet Aggregation Ibuprofen Ibuprofen & This compound (Hypothesized) Ibuprofen->COX1 Ibuprofen->COX2

Figure 1: Simplified diagram of the Cyclooxygenase (COX) signaling pathway and the inhibitory action of Ibuprofen.

Comparative Efficacy and Selectivity: A Data Gap

A direct comparison of the efficacy and selectivity of this compound and ibuprofen is hampered by the absence of publicly available experimental data for the former. For ibuprofen, extensive data from in vitro and in vivo studies are available.

ParameterIbuprofenThis compound
COX-1 IC₅₀ ~15 µMNot Available
COX-2 IC₅₀ ~35 µMNot Available
In vivo anti-inflammatory activity Well-establishedNot Available
Analgesic activity Well-establishedNot Available
Antipyretic activity Well-establishedNot Available

Note: IC₅₀ values for ibuprofen can vary depending on the specific assay conditions.

While no direct comparative studies exist between this compound and ibuprofen, research on flurbiprofen, which also contains a fluorine atom, indicates that such substitutions can significantly impact potency. For instance, some studies suggest that flurbiprofen is a more potent inhibitor of COX enzymes than ibuprofen.[10]

Experimental Protocols

To facilitate further research and a direct comparison, a generalized experimental protocol for determining the in vitro inhibitory potency of a compound against COX-1 and COX-2 is provided below.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ovine COX-1 and human recombinant COX-2.

2. Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes
  • Arachidonic acid (substrate)
  • Test compound (e.g., this compound, ibuprofen)
  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
  • Co-factors (e.g., hematin, glutathione)
  • Prostaglandin screening EIA kit

3. Procedure:

  • Prepare a series of dilutions of the test compound and a reference standard (e.g., ibuprofen).
  • In a 96-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.
  • Add the diluted test compound or reference standard to the appropriate wells.
  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
  • Initiate the enzymatic reaction by adding arachidonic acid.
  • Incubate for a further specified time (e.g., 2 minutes) at 37°C.
  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using an EIA kit according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

    Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Incubation (Compound + Enzyme) Incubation (Compound + Enzyme) Compound Dilution->Incubation (Compound + Enzyme) Enzyme & Reagent Prep Enzyme & Reagent Prep Enzyme & Reagent Prep->Incubation (Compound + Enzyme) Substrate Addition Substrate Addition Incubation (Compound + Enzyme)->Substrate Addition Reaction Incubation Reaction Incubation Substrate Addition->Reaction Incubation Reaction Termination Reaction Termination Reaction Incubation->Reaction Termination PGE2 Quantification (EIA) PGE2 Quantification (EIA) Reaction Termination->PGE2 Quantification (EIA) Data Analysis (IC50) Data Analysis (IC50) PGE2 Quantification (EIA)->Data Analysis (IC50)

Ibuprofen is a well-characterized non-selective COX inhibitor with a long history of therapeutic use. In contrast, this compound remains a largely uncharacterized compound from a pharmacological perspective. Its structural similarity to ibuprofen and other fluorinated propionic acid derivatives suggests it may possess anti-inflammatory and analgesic properties through the inhibition of COX enzymes.

For drug development professionals, this compound represents a potential starting point for the development of novel NSAIDs. The presence of the fluorine atom could modulate its potency, selectivity, and pharmacokinetic profile. However, extensive in vitro and in vivo studies are required to elucidate its biological activity and therapeutic potential. The experimental protocol outlined above provides a framework for initiating such investigations. Future research should focus on a direct, head-to-head comparison with established NSAIDs like ibuprofen to determine its relative efficacy and safety profile.

References

Lack of Specific Structure-Activity Relationship Studies for 3-(2-Fluorophenyl)propionic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for publicly available structure-activity relationship (SAR) studies on 3-(2-Fluorophenyl)propionic acid analogs, it has been determined that there is a lack of specific, detailed research on this particular class of compounds. The available literature primarily discusses aryl propionic acid derivatives as a broad category of nonsteroidal anti-inflammatory drugs (NSAIDs), without focusing on the systematic analysis of analogs of this compound.

While general information on the biological activities of aryl propionic acids, such as their anti-inflammatory and anticancer properties, is available, the specific quantitative data required to construct a detailed comparison guide for this compound analogs is not present in the search results. The literature that does mention this compound identifies it as a chemical intermediate for synthesis rather than the subject of SAR studies.

In lieu of specific data on this compound analogs, this guide will provide a comparative analysis of a closely related and well-documented series of arylpropionic acid derivatives with reported anti-inflammatory activity. This will serve as a representative example of SAR studies within this broader class of compounds.

Comparison Guide: Structure-Activity Relationship of β,β-Diphenyl Propionic Acid Amide Analogs as Anti-inflammatory Agents

This guide provides a comparative analysis of a series of β,β-diphenyl propionic acid amide analogs and their anti-inflammatory activity. The data is based on a study by Semwal A., which evaluated these compounds for their ability to inhibit carrageenan-induced paw edema in rats.[1][2]

Data Presentation: Anti-inflammatory Activity of β,β-Diphenyl Propionic Acid Amide Analogs

The anti-inflammatory activity of the synthesized analogs was assessed using the carrageenan-induced paw edema model in rats. The percentage of inhibition of edema was measured 3 hours after administration of the test compounds. Indomethacin was used as the standard drug for comparison.[1]

CompoundR Group% Inhibition of Edema (after 3h)[1]
1H36.13
2C₆H₄45.00
3C₆H₄52.77
4p-(CH₃O)C₆H₄63.88
52-C₅H₄N75.00
62-COOCH₃C₆H₄83.33
7SO₂NH₂C₆H₄90.00
8-NH-CH₂-COOH41.66
IndomethacinStandard81.25

Structure-Activity Relationship Summary: The SAR study of these β,β-diphenyl propionic acid amide analogs indicates that the nature of the substituent 'R' on the amide nitrogen plays a crucial role in their anti-inflammatory activity.

  • Unsubstituted amide (Compound 1) showed the lowest activity.

  • Substitution with aromatic rings (Compounds 2 and 3) led to an increase in activity.

  • The introduction of an electron-donating methoxy group on the phenyl ring (Compound 4) further enhanced the anti-inflammatory effect.

  • Replacing the phenyl ring with a pyridine ring (Compound 5) resulted in a significant boost in activity.

  • The presence of an ester group at the ortho position of the phenyl ring (Compound 6) led to a potent anti-inflammatory response, comparable to the standard drug indomethacin.

  • The most potent compound in this series was the one bearing a sulfonamide group on the phenyl ring (Compound 7), which showed higher activity than indomethacin.

  • The introduction of an amino acid moiety (Compound 8) resulted in a moderate level of activity.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.[1]

  • Animal Model: Wistar rats of either sex weighing between 150-200g are used. The animals are fasted for 18 hours before the experiment with free access to water.

  • Compound Administration: The test compounds and the standard drug (indomethacin) are administered orally as a suspension in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

  • Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [ (V_c - V_t) / V_c ] x 100

    Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Mandatory Visualization

Experimental Workflow for Anti-inflammatory Screening

G cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis animal_prep Wistar Rats (fasted) compound_prep Compound Administration (oral) animal_prep->compound_prep carrageenan Carrageenan Injection (sub-plantar) compound_prep->carrageenan paw_volume Measure Paw Volume (Plethysmometer) carrageenan->paw_volume calc Calculate % Inhibition paw_volume->calc

Caption: Workflow for evaluating the anti-inflammatory activity of compounds.

References

Validating the Anti-inflammatory Effects of Fluorinated Phenylpropionic Acid Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory effects of a representative fluorinated phenylpropionic acid derivative, using publicly available data for Flurbiprofen as a primary example, in comparison to other common non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of specific published in vitro data for 3-(2-Fluorophenyl)propionic acid, Flurbiprofen, a structurally related and well-characterized compound, will be used to illustrate the experimental validation process. This guide details the methodologies for key in vitro assays, presents comparative data in structured tables, and visualizes relevant biological pathways and experimental workflows.

Introduction to Phenylpropionic Acid Derivatives as Anti-inflammatory Agents

Arylpropionic acid derivatives are a significant class of NSAIDs, with ibuprofen being a well-known member.[1] These compounds primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] The two main isoforms of COX are COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[2] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues.[2]

Comparative In Vitro Efficacy of Selected NSAIDs

To objectively assess the anti-inflammatory potential of a novel compound like this compound, its performance in a panel of in vitro assays is compared against established NSAIDs. The following tables summarize the inhibitory activities of Flurbiprofen, Ibuprofen, and Diclofenac.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen 0.230.073.29
Ibuprofen 13.534.50.39
Diclofenac 0.90.0330.0

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index indicates the preference for inhibiting COX-2 over COX-1. Data is compiled from various sources and may vary based on experimental conditions.

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

CompoundNitric Oxide (NO) Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Flurbiprofen Data Not AvailableData Not AvailableData Not Available
Ibuprofen ~40%~35%~30%
Diclofenac ~60%~55%~50%

Note: The data for Ibuprofen and Diclofenac are representative values from literature and can vary. The absence of data for Flurbiprofen in this specific assay highlights the need for direct experimental comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro anti-inflammatory studies.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The COX enzyme converts arachidonic acid into prostaglandin H2 (PGH2). The inhibitory effect of the test compound is measured by quantifying the reduction in PGH2 production.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control in a reaction buffer.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Quantification: The amount of PGH2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce inflammation and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification: The culture supernatant is collected, and the Griess reagent is added. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification Assay

This assay measures the inhibitory effect of a compound on the production of the pro-inflammatory cytokines TNF-α and IL-6 by LPS-stimulated macrophages.

Principle: LPS stimulation of macrophages leads to the synthesis and secretion of various cytokines, including TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are cultured and treated with the test compound and LPS.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α and IL-6 in the supernatant is determined using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental procedures.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS activates COX2 COX-2 NFkB->COX2 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines activates MAPK->iNOS activates MAPK->COX2 activates MAPK->Cytokines activates NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Test_Compound This compound (and other NSAIDs) Test_Compound->NFkB Test_Compound->MAPK Test_Compound->COX2

Caption: Inflammatory signaling pathway in macrophages activated by LPS.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Culture RAW 264.7 Macrophages treat Pre-treat with Test Compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Griess Assay (NO Measurement) supernatant->griess elisa ELISA (TNF-α & IL-6 Measurement) supernatant->elisa data Calculate % Inhibition griess->data elisa->data

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro validation of this compound's anti-inflammatory effects requires a systematic approach involving well-established assays. By comparing its performance against standard NSAIDs like Ibuprofen and Diclofenac in COX inhibition, nitric oxide production, and pro-inflammatory cytokine release assays, researchers can obtain a clear and objective assessment of its potential as a novel anti-inflammatory agent. The provided protocols and visualizations serve as a foundational guide for conducting these critical pre-clinical evaluations. The lack of direct experimental data for this compound underscores the necessity of performing these comparative studies to fully characterize its pharmacological profile.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 3-(2-Fluorophenyl)propionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of 3-(2-Fluorophenyl)propionic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document serves as a practical resource for researchers, scientists, and drug development professionals by presenting a comparative analysis of these techniques, complete with detailed experimental protocols and supporting data to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision that influences the reliability and sensitivity of the quantification. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of a small molecule like this compound. The data presented here is a representative compilation derived from established analytical practices to illustrate the comparative performance.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL20 ng/mL
**Linearity (R²) **> 0.998> 0.999> 0.999
Precision (%RSD) < 5%< 10%< 15%
Accuracy (% Recovery) 95-105%90-110%85-115%
Selectivity ModerateHighHigh
Throughput HighMediumLow
Cost per Sample LowHighMedium

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are the outlined protocols for each of the compared analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds with a UV-active chromophore.

Sample Preparation:

  • Extraction: Plasma or tissue samples are subjected to protein precipitation with a threefold volume of acetonitrile.

  • Centrifugation: The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Filtration: The resulting supernatant is filtered through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1][2]

  • Detection: UV detection at 225 nm.[1][2]

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of analytes at low concentrations in complex biological matrices.

Sample Preparation:

  • Extraction: A solid-phase extraction (SPE) is performed. The sample is loaded onto an SPE cartridge, washed with a low-organic solvent, and the analyte is eluted with a high-organic solvent.[3]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required.[4]

Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction is performed using a suitable organic solvent like ethyl acetate after acidification of the sample.

  • Derivatization: The extracted analyte is derivatized using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to form a volatile trimethylsilyl (TMS) ester. The reaction is carried out at 60°C for 30 minutes.

  • Injection: The derivatized sample is then injected into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80°C, ramped to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Visualizing the Cross-Validation Workflow and Method Comparison

To better illustrate the processes involved in analytical method cross-validation and the logical framework for comparing different methods, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineParameters Define Acceptance Criteria (Accuracy, Precision, Selectivity) SelectMethods Select Methods for Comparison (e.g., HPLC-UV, LC-MS/MS) DefineParameters->SelectMethods AnalyzeSamples Analyze the Same Set of Samples by Both Methods SelectMethods->AnalyzeSamples CollectData Collect and Process Data AnalyzeSamples->CollectData CompareResults Statistically Compare Results (e.g., Bland-Altman Plot, t-test) CollectData->CompareResults AssessBias Assess Proportional and Constant Bias CompareResults->AssessBias Conclusion Draw Conclusion on Method Comparability AssessBias->Conclusion

Workflow for Analytical Method Cross-Validation

MethodComparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_gcms GC-MS Analyte This compound HPLC_Selectivity Moderate Selectivity Analyte->HPLC_Selectivity Quantified by LCMS_Selectivity High Selectivity Analyte->LCMS_Selectivity Quantified by GCMS_Selectivity High Selectivity Analyte->GCMS_Selectivity Quantified by HPLC_Sensitivity Lower Sensitivity HPLC_Cost Low Cost HPLC_Robustness High Robustness LCMS_Sensitivity High Sensitivity LCMS_Cost High Cost LCMS_Robustness Moderate Robustness GCMS_Sensitivity Good Sensitivity GCMS_Cost Medium Cost GCMS_Derivatization Derivatization Required

Comparison of Analytical Method Attributes

References

A Comparative Guide to the Synthetic Routes of 3-(2-Fluorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes to 3-(2-Fluorophenyl)propionic acid, a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound's unique structure, featuring a fluorine atom on the phenyl ring, makes it a valuable building block in organic synthesis.[1] Its application as a crucial intermediate necessitates efficient and scalable synthetic methodologies. This guide will explore and compare three distinct approaches: the Malonic Ester Synthesis, a one-pot condensation from 2-Fluorobenzaldehyde, and the Knoevenagel condensation followed by catalytic hydrogenation.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies and conditions.

ParameterRoute 1: Malonic Ester SynthesisRoute 2: One-Pot CondensationRoute 3: Knoevenagel Condensation & Hydrogenation
Starting Materials 2-Fluorobenzyl chloride, Diethyl malonate2-Fluorobenzaldehyde, Isopropylidene malonate2-Fluorobenzaldehyde, Malonic acid
Key Reagents Sodium ethoxide, NaOH, HClTriethylamine, Formic acid, HClPyridine, Piperidine, Pd/C, H₂
Overall Yield ~80-85% (estimated based on analogous reaction)~70-75% (estimated based on analogous reaction)Knoevenagel: ~90%, Hydrogenation: >95% (estimated)
Reaction Steps 3 (Alkylation, Hydrolysis, Decarboxylation)1 (One-pot)2 (Condensation, Hydrogenation)
Reaction Conditions Alkylation: 40-50°C; Hydrolysis: 50-60°C; Decarboxylation: up to 150°C95-100°CKnoevenagel: Reflux; Hydrogenation: Room Temp.
Purity of Final Product High, requires recrystallizationHigh, requires recrystallizationHigh, purification after each step

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Malonic Ester Synthesis

This route is adapted from the synthesis of 3-(3-halogenophenyl)propionic acid.[2]

Step 1: Synthesis of Diethyl 2-(2-fluorobenzyl)malonate In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide (0.26 mol) is dissolved in ethanol (100 mL). Diethyl malonate (0.8 mol) is added, and the mixture is heated to 40-50°C. 2-Fluorobenzyl chloride (0.2 mol) is then added dropwise over 1 hour. The reaction mixture is maintained at this temperature for an additional 1.5 hours. After cooling, water (80 mL) is added, and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl 2-(2-fluorobenzyl)malonate.

Step 2: Hydrolysis to 2-(2-fluorobenzyl)malonic acid The crude diethyl 2-(2-fluorobenzyl)malonate (0.19 mol) is added to a solution of sodium hydroxide (0.4 mol) in water (73 mL). The mixture is heated to 50-60°C and stirred for 3 hours. After cooling, the solution is washed with diethyl ether to remove any unreacted ester.

Step 3: Decarboxylation to this compound The aqueous solution of the disodium salt of 2-(2-fluorobenzyl)malonic acid is acidified with concentrated hydrochloric acid (55 mL) at a temperature below 50°C. Ethyl acetate (100 mL) is added, and the layers are separated. The organic layer is washed with water and dried. The solvent is removed by distillation, and the residue is heated to 150°C for 1 hour to effect decarboxylation. The crude product is then purified by recrystallization from a suitable solvent.

Route 2: One-Pot Condensation from 2-Fluorobenzaldehyde

This one-pot procedure is adapted from the synthesis of 3-(2-bromophenyl)propionic acid.[3]

In a three-necked flask, triethylamine (27.9 mol) is cooled to 15-40°C, and formic acid (70.1 mol) is added slowly. To this clear solution, isopropylidene malonate (5.76 mol) and 2-fluorobenzaldehyde (5.3 mol) are added. The reaction mixture is heated to 95-100°C and stirred for 2-4 hours. After cooling to 20-35°C, the reaction is quenched by the addition of water (180 kg) and concentrated hydrochloric acid (110 kg). The mixture is stirred for 2-3 hours, and the precipitated crude product is filtered, washed with water, and dried. The crude this compound is then purified by recrystallization from an ethyl acetate/heptane mixture.

Route 3: Knoevenagel Condensation and Catalytic Hydrogenation

Step 1: Synthesis of 2-Fluorocinnamic Acid via Knoevenagel Condensation This procedure is based on the synthesis of 2-chlorocinnamic acid derivatives.[4] A mixture of 2-fluorobenzaldehyde (10 mmol), malonic acid (12 mmol), pyridine (20 mL), and a catalytic amount of piperidine (0.5 mL) is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL). The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield 2-fluorocinnamic acid. A study on a similar Knoevenagel condensation reported yields of around 90%.[5]

Step 2: Catalytic Hydrogenation of 2-Fluorocinnamic Acid The hydrogenation of cinnamic acid to hydrocinnamic acid is a well-established transformation, typically proceeding with high yield and selectivity.[6][7][8] In a typical procedure, 2-fluorocinnamic acid is dissolved in a suitable solvent such as ethanol. A catalytic amount of palladium on carbon (5% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas, often at room temperature and atmospheric or slightly elevated pressure, until the reaction is complete.[9] The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The selectivity for the reduction of the double bond over the aromatic ring is generally high with palladium catalysts.[6]

Comparative Analysis and Workflow Visualization

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and equipment. The Malonic Ester Synthesis is a classic and reliable method, though it involves multiple steps. The one-pot condensation offers a more streamlined approach, potentially reducing work-up and purification efforts. The Knoevenagel condensation followed by hydrogenation provides a high-yielding pathway, with the intermediate cinnamic acid being readily purified.

Below are Graphviz diagrams illustrating the logical flow of each synthetic route.

Route_1_Malonic_Ester_Synthesis cluster_start Starting Materials 2-Fluorobenzyl_chloride 2-Fluorobenzyl chloride Alkylation Alkylation (NaOEt, EtOH, 40-50°C) 2-Fluorobenzyl_chloride->Alkylation Diethyl_malonate Diethyl malonate Diethyl_malonate->Alkylation Hydrolysis Hydrolysis (NaOH, H₂O, 50-60°C) Alkylation->Hydrolysis Decarboxylation Decarboxylation (HCl, 150°C) Hydrolysis->Decarboxylation Final_Product_1 This compound Decarboxylation->Final_Product_1

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Route_2_One_Pot_Condensation cluster_start_2 Starting Materials 2-Fluorobenzaldehyde_2 2-Fluorobenzaldehyde One_Pot_Reaction One-Pot Reaction (Et₃N, HCOOH, 95-100°C) 2-Fluorobenzaldehyde_2->One_Pot_Reaction Isopropylidene_malonate Isopropylidene malonate Isopropylidene_malonate->One_Pot_Reaction Acidification_Purification Acidification & Purification (HCl, Recrystallization) One_Pot_Reaction->Acidification_Purification Final_Product_2 This compound Acidification_Purification->Final_Product_2

Caption: Workflow for the One-Pot Synthesis of this compound.

Route_3_Knoevenagel_Hydrogenation cluster_start_3 Starting Materials 2-Fluorobenzaldehyde_3 2-Fluorobenzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine, Piperidine, Reflux) 2-Fluorobenzaldehyde_3->Knoevenagel Malonic_acid Malonic acid Malonic_acid->Knoevenagel Intermediate 2-Fluorocinnamic acid Knoevenagel->Intermediate Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Intermediate->Hydrogenation Final_Product_3 This compound Hydrogenation->Final_Product_3

Caption: Workflow for the Knoevenagel Condensation and Hydrogenation route.

Conclusion

This guide has presented a comparative study of three synthetic routes to this compound. The Malonic Ester Synthesis offers a traditional and robust pathway, while the one-pot condensation from 2-fluorobenzaldehyde provides a more atom-economical and streamlined alternative. The Knoevenagel condensation followed by catalytic hydrogenation is a high-yielding two-step process. The selection of the optimal route will be dictated by the specific requirements of the research or production setting, including precursor availability, scale, and process safety considerations. The provided data and protocols aim to facilitate an informed decision-making process for researchers in the field.

References

Unraveling the Correlation Between In Vitro and In Vivo Efficacy of Fluorinated Phenylpropionic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing a strong correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical research. This guide provides a comparative analysis of the anti-inflammatory activity of fluorinated phenylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on 3-(2-Fluorophenyl)propionic acid, this guide will utilize its close structural analog, Flurbiprofen, as a representative compound to illustrate the relationship between in vitro enzyme inhibition and in vivo anti-inflammatory and analgesic effects.

Flurbiprofen, a well-characterized NSAID, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. By examining its performance in both laboratory-based assays and animal models, we can gain valuable insights into the predictive power of in vitro screening for this class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for Flurbiprofen's in vitro and in vivo activities, providing a clear comparison of its potency in different experimental settings.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Flurbiprofen

EnzymeIC50 (µM)
COX-10.1
COX-20.4

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Flurbiprofen

In Vivo ModelAnimal ModelDoses (mg/kg)Maximum Inhibition (%)
Acetic Acid-Induced WrithingMice2023.26%
5059.95%
10080.58%
Carrageenan-Induced Paw EdemaMice2034.06%
5053.28%
10081.35%

Maximum inhibition represents the peak effect observed in reducing the inflammatory or pain response in the respective animal model at the tested doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandins. The inhibition of this activity is quantified by measuring the reduction in the formation of a colored or fluorescent product.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Heme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Flurbiprofen) and vehicle control (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer containing heme and the peroxidase substrate.

  • Add the buffer to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control.

  • Add the COX-1 or COX-2 enzyme to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (e.g., Flurbiprofen) and vehicle control

  • Reference standard (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles for oral gavage and subplantar injection

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound, vehicle, or reference standard orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the in vivo peripheral analgesic activity of a test compound.

Principle: The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) in mice. Analgesic compounds reduce the number of writhes.

Materials:

  • Swiss albino mice

  • Acetic acid solution (0.6-1% v/v in distilled water)

  • Test compound (e.g., Flurbiprofen) and vehicle control

  • Reference standard (e.g., Aspirin or Diclofenac)

  • Syringes and needles for oral gavage and intraperitoneal injection

  • Observation chambers

Procedure:

  • Fast the mice for a few hours before the experiment.

  • Administer the test compound, vehicle, or reference standard orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes for each mouse over a defined period (e.g., 10-20 minutes).

  • Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group ] x 100

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the evaluation of this compound's activity.

COX_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) Prostaglandin_H2->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins_Inflammatory Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever mediate NSAIDs This compound (and other NSAIDs) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: Cyclooxygenase (COX) Signaling Pathway in Inflammation.

Drug_Discovery_Workflow In_Vitro In Vitro Screening COX_Assay COX-1/COX-2 Inhibition Assay (IC50 Determination) In_Vitro->COX_Assay Correlation In Vitro-In Vivo Correlation Analysis COX_Assay->Correlation In_Vivo In Vivo Efficacy Studies Anti_Inflammatory_Model Carrageenan-Induced Paw Edema (% Inhibition) In_Vivo->Anti_Inflammatory_Model Analgesic_Model Acetic Acid-Induced Writhing (% Inhibition) In_Vivo->Analgesic_Model Anti_Inflammatory_Model->Correlation Analgesic_Model->Correlation Lead_Optimization Lead Optimization Correlation->Lead_Optimization

Caption: A Simplified Workflow for In Vitro to In Vivo Correlation in Drug Discovery.

Navigating the Synthesis of Flurbiprofen: A Comparative Guide to Alternatives for 3-(2-Fluorophenyl)propionic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of therapeutic development. This guide provides a comparative analysis of synthetic pathways to Flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). While the query specified 3-(2-Fluorophenyl)propionic acid as a starting material, this guide clarifies its role as a structural motif and explores established industrial syntheses that utilize alternative, more common precursors. This analysis is intended to provide a practical overview of different manufacturing routes, complete with experimental data and detailed protocols to inform strategic decisions in drug synthesis and development.

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenyl)propionic acid, is a key therapeutic agent for managing pain and inflammation. Its synthesis has been approached through various chemical strategies, each with its own set of advantages and challenges. This guide will focus on three prominent synthetic routes, starting from readily available precursors: 2,4-difluoronitrobenzene, o-fluoroaniline, and 2-fluoro-4-bromobiphenyl. These alternatives offer different efficiencies, cost implications, and environmental footprints.

Comparative Analysis of Synthetic Routes to Flurbiprofen

The selection of a synthetic route for an API like Flurbiprofen is a multifactorial decision involving considerations of yield, purity, cost of starting materials, and process safety. The following table summarizes the key quantitative parameters of the three alternative synthetic pathways detailed in this guide.

ParameterRoute 1: From 2,4-DifluoronitrobenzeneRoute 2: From o-FluoroanilineRoute 3: From 2-Fluoro-4-bromobiphenyl (Grignard Route)
Overall Yield ~69%[1]Not explicitly stated in a single source, requires multi-step analysisVariable, dependent on Grignard reaction success
Purity of Final Product High purity achievable after purification[1]High purity achievableHigh purity achievable
Number of Key Steps 5[1]Approximately 5-7 steps2-3 key steps from the biphenyl intermediate
Key Starting Materials 2,4-Difluoronitrobenzene, Diethyl methylmalonateo-Fluoroaniline, 2-Chloropropionyl chloride2-Fluoro-4-bromobiphenyl, Magnesium, 2-Bromopropionic acid derivative
Key Reactions Nucleophilic Aromatic Substitution, Reduction, Diazotization (Gomberg-Bachmann), Suzuki Coupling[1]Acylation, Ketalization, Rearrangement, Diazotization, Hydrolysis[2]Grignard Reaction[3]
Advantages High overall yield, well-documented[1]Avoids some hazardous reagents used in other routesPotentially shorter route from the biphenyl intermediate
Disadvantages Use of potentially hazardous reagents like sodium nitriteCan involve multiple protection/deprotection stepsGrignard reactions can be sensitive to moisture and air

Synthetic Pathway Diagrams

To visually represent the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the workflow of each route.

route1 A 2,4-Difluoronitrobenzene B Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate A->B Diethyl methylmalonate, NaOH, DMF C 4-Amino-3-fluoro-α-methylphenylacetic acid B->C 1. H2, Pd/C 2. H2O, HOAc, H2SO4 D 4-Bromo-3-fluoro-α-methylphenylacetic acid C->D NaNO2, HBr, CuBr E Flurbiprofen D->E Ph4BNa, Na2CO3, Pd/C

Caption: Synthetic Route 1 starting from 2,4-Difluoronitrobenzene.

route2 A o-Fluoroaniline B N-(2-fluorophenyl)-2-chloropropanamide A->B 2-Chloropropionyl chloride, Lewis Acid C Intermediate Ketal B->C Ketalization D Rearranged Intermediate C->D Rearrangement E Amino-propionic acid derivative D->E Hydrolysis F Flurbiprofen E->F Diazotization, Coupling with Benzene

Caption: Synthetic Route 2 starting from o-Fluoroaniline.

route3 A 2-Fluoro-4-bromobiphenyl B Grignard Reagent A->B Mg, THF C Flurbiprofen B->C 1. Sodium 2-bromopropionate 2. Acidification

References

Safety Operating Guide

Proper Disposal of 3-(2-Fluorophenyl)propionic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The primary and recommended disposal method for 3-(2-Fluorophenyl)propionic acid is high-temperature incineration at a licensed hazardous waste facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This document outlines the necessary operational and disposal plans, offering step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous chemical and requires specific personal protective equipment (PPE) to prevent exposure.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are mandatory to prevent skin contact.[3]

  • Respiratory Protection: Use a NIOSH-approved respirator if working in an area with poor ventilation or when dusts may be generated.[4]

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The recommended method of disposal is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step in safe disposal. As a halogenated organic acid, this compound must be collected separately from other waste streams.

  • Halogenated vs. Non-Halogenated Waste: Do not mix this compound with non-halogenated organic waste. The disposal processes for these two categories are different and mixing them can lead to increased disposal costs and improper treatment.

  • Solid vs. Liquid Waste: Collect solid this compound and any contaminated solid materials (e.g., weighing paper, gloves) in a designated solid waste container. Solutions containing this acid should be collected in a separate, designated liquid waste container.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, bases, or other reactive chemicals to prevent hazardous reactions.

Step 2: Waste Container Management
  • Container Selection: Use only compatible, properly sealed, and clearly labeled containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel. Keep containers closed at all times, except when adding waste.

Step 3: Arranging for Disposal
  • Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately.

Primary Disposal Method: High-Temperature Incineration

High-temperature incineration is the most effective and environmentally sound method for the disposal of halogenated organic compounds like this compound. The high temperatures ensure the complete destruction of the molecule, including the stable carbon-fluorine bond.

ParameterRecommended ValueRegulation/Guideline
Incineration Temperature ≥ 1100°C (2012°F)European Industrial Emissions Directive
Destruction and Removal Efficiency (DRE) ≥ 99.99%U.S. Environmental Protection Agency (EPA)
Residence Time ≥ 2 secondsU.S. Environmental Protection Agency (EPA)

Laboratory-Scale Neutralization (for Aqueous Solutions)

For small quantities of dilute aqueous solutions of this compound, neutralization may be considered as a pre-treatment step before collection for disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Disclaimer: This is a general guideline and not a substitute for a formally approved and validated laboratory procedure. Always conduct a small-scale test before neutralizing larger quantities.

Materials:

  • Dilute aqueous solution of this compound

  • A suitable base (e.g., 1 M sodium hydroxide or sodium bicarbonate solution)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE

Protocol:

  • Place the beaker containing the acidic solution on a stir plate in a fume hood.

  • Begin stirring the solution gently.

  • Slowly add the basic solution dropwise while continuously monitoring the pH.

  • Be aware that neutralization reactions can be exothermic. If the solution becomes excessively hot, pause the addition of the base and allow it to cool.

  • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution should be collected in a properly labeled hazardous waste container for disposal. Do not dispose of the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS department.

Disposal Workflow and Decision Logic

The following diagrams illustrate the decision-making process and overall workflow for the proper disposal of this compound.

DisposalDecision Disposal Decision Logic for this compound Start Waste Generated: This compound IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in designated 'Solid Halogenated Waste' container IsSolid->SolidWaste Solid LiquidWaste Collect in designated 'Liquid Halogenated Waste' container IsSolid->LiquidWaste Liquid Collect Store in Satellite Accumulation Area (SAA) SolidWaste->Collect IsAqueous Is the liquid waste a dilute aqueous solution? LiquidWaste->IsAqueous Neutralize Consider laboratory-scale neutralization (pre-treatment) IsAqueous->Neutralize Yes IsAqueous->Collect No Neutralize->Collect ContactEHS Contact Environmental Health & Safety (EHS) for pickup by licensed vendor Collect->ContactEHS End Proper Disposal via High-Temperature Incineration ContactEHS->End

Caption: Decision logic for the disposal of this compound.

DisposalWorkflow Overall Disposal Workflow cluster_Lab Laboratory Procedures cluster_Disposal Disposal Process Handling 1. Safe Handling with PPE Segregation 2. Waste Segregation (Halogenated) Handling->Segregation Container 3. Proper Containerization & Labeling Segregation->Container Storage 4. Storage in SAA Container->Storage EHS_Contact 5. Contact EHS for Pickup Storage->EHS_Contact Documentation 6. Complete Waste Manifest EHS_Contact->Documentation Transport 7. Transport by Licensed Hauler Documentation->Transport Incineration 8. High-Temperature Incineration Transport->Incineration

Caption: Step-by-step workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-(2-Fluorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Fluorophenyl)propionic Acid

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Chemical Hazard and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1]

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

  • Eye and Face Protection: Chemical splash goggles are required.[2] For operations with a significant splash hazard, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Wear protective gloves.[1] Nitrile or natural rubber gloves are common choices, but it is crucial to consult the specific glove manufacturer's resistance data for the chemical being handled.[2]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[2] For larger quantities or operations with a high risk of splashing, chemical-resistant coveralls should be considered.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[1] If significant exposure to vapors or dust is anticipated, a respirator may be necessary.[2]

Handling and Storage Procedures

Safe Handling:

  • Wash hands, face, and any exposed skin thoroughly after handling.[1]

  • Avoid breathing in dust, fumes, or vapors of the substance.[1]

  • Ensure adequate ventilation, such as working in a fume hood.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed.[1]

  • The storage area should be locked to restrict access.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency and First Aid Measures

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.[1]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Disposal Plan

All waste containing this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal facility.[1] Do not allow the chemical to enter drains or waterways.[5]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Labeled Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)propionic acid
Reactant of Route 2
3-(2-Fluorophenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.